molecular formula C17H15NO2 B189076 Eduline CAS No. 6878-08-6

Eduline

Numéro de catalogue: B189076
Numéro CAS: 6878-08-6
Poids moléculaire: 265.31 g/mol
Clé InChI: GFUAPSNFZWUMBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Eduline, also known as O-butyrotoluidide, belongs to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pomes. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

6878-08-6

Formule moléculaire

C17H15NO2

Poids moléculaire

265.31 g/mol

Nom IUPAC

6-methoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15-9-8-13(20-2)10-14(15)17(19)11-16(18)12-6-4-3-5-7-12/h3-11H,1-2H3

Clé InChI

GFUAPSNFZWUMBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

SMILES canonique

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

melting_point

187-188°C

Description physique

Solid

Synonymes

eduline

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Eduline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the multifaceted mechanism of action of Eduline, a novel compound with significant therapeutic potential. This compound's pharmacological profile is characterized by a primary activity as a dual cholinesterase inhibitor, complemented by secondary anti-inflammatory and antioxidant properties. This guide details the molecular interactions, signaling pathways, and experimental evidence that underpin its therapeutic effects.

Core Mechanism: Dual Cholinesterase Inhibition

This compound's principal mechanism of action is the potent and reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key strategy in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, which are characterized by a cholinergic deficit.[4][5][6] The dual inhibition of both enzymes may offer a broader therapeutic window, as BChE activity is known to be elevated in the brains of Alzheimer's patients while AChE activity declines.[5]

The following diagram illustrates the impact of this compound on the cholinergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis AChR ACh Receptor ACh->AChR Binds This compound This compound This compound->AChE Inhibits This compound->BChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: this compound inhibits AChE and BChE in the synaptic cleft.

Secondary Mechanisms of Action

Beyond its effects on cholinergic signaling, this compound exhibits significant anti-inflammatory and antioxidant activities, which may contribute to its overall therapeutic profile, particularly in neurodegenerative diseases where inflammation and oxidative stress are implicated.

This compound has been shown to suppress the production of pro-inflammatory cytokines. This anti-inflammatory action is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in the inflammatory response, including cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] By preventing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the expression of these inflammatory mediators.

The diagram below depicts the NF-κB signaling cascade and the point of intervention by this compound.

cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Validation Enzyme_Assays Enzyme Inhibition Assays (AChE, BChE) IC50_Calc IC₅₀ Determination Enzyme_Assays->IC50_Calc Cell_Culture Cell-Based Assays (RAW 264.7 Macrophages) Cytokine_Quant Cytokine Quantification Cell_Culture->Cytokine_Quant Antioxidant_Assays Antioxidant Capacity Assays (DPPH, ORAC) Antioxidant_Capacity Antioxidant Capacity Calculation Antioxidant_Assays->Antioxidant_Capacity Animal_Models Animal Models of Neurodegeneration and Inflammation IC50_Calc->Animal_Models Cytokine_Quant->Animal_Models Antioxidant_Capacity->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Toxicology Toxicology Assessment Pharmacokinetics->Toxicology

References

An In-depth Technical Guide to the Synthesis and Purification of Eduline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for Eduline (6-methoxy-1-methyl-2-phenylquinolin-4-one), a quinoline alkaloid. The document details a probable synthetic pathway based on the Conrad-Limpach reaction, outlining the necessary reagents, conditions, and procedural steps. Furthermore, it covers common and effective purification techniques, including recrystallization and column chromatography, to isolate this compound in high purity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of quinoline-based compounds.

Introduction

This compound, with the chemical formula C₁₇H₁₅NO₂, is a quinoline alkaloid that has garnered interest within the scientific community. As with many complex organic molecules, the ability to efficiently synthesize and purify this compound is crucial for its further study and potential applications in drug discovery and development. This guide presents a detailed examination of the methodologies for its laboratory-scale preparation and purification.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the Conrad-Limpach synthesis , a well-established reaction for the formation of 4-hydroxyquinolines.[1] This reaction involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the specific precursors would be N-methyl-p-anisidine and ethyl benzoylacetate.

Synthetic Workflow

The synthesis of this compound can be conceptualized in the following two primary stages:

  • Enamine Formation: The initial step involves the reaction of N-methyl-p-anisidine with ethyl benzoylacetate to form the corresponding enamine intermediate. This reaction is typically carried out at a moderate temperature.

  • Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at a high temperature to yield the final product, this compound.[1][2]

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product N-methyl-p-anisidine N-methyl-p-anisidine Enamine_Formation Enamine Formation N-methyl-p-anisidine->Enamine_Formation Ethyl_benzoylacetate Ethyl Benzoylacetate Ethyl_benzoylacetate->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Formation of β-aminoacrylate Thermal_Cyclization Thermal Cyclization Enamine->Thermal_Cyclization This compound This compound Thermal_Cyclization->this compound Intramolecular cyclization

A diagram illustrating the synthetic workflow for this compound.
Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 4-hydroxyquinolines.[3][4]

Materials:

  • N-methyl-p-anisidine

  • Ethyl benzoylacetate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Apparatus for vacuum filtration

Procedure:

Step 1: Condensation to form the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of N-methyl-p-anisidine and ethyl benzoylacetate.

  • The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.

  • Heat the mixture to reflux for a period of 1-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the formation of the enamine intermediate is complete, remove the solvent (if used) under reduced pressure.

Step 2: Thermal Cyclization to form this compound

  • To the crude enamine intermediate in a round-bottom flask, add a high-boiling point solvent (approximately 10-20 mL per gram of intermediate).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes to facilitate the cyclization.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Collect the crude this compound by vacuum filtration and wash with a low-boiling point solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain a high-purity final product. The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of crude this compound is outlined below.

Purification_Workflow Crude_this compound Crude this compound Choice Choice of Purification Method Crude_this compound->Choice Recrystallization Recrystallization Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Choice->Column_Chromatography Complex mixture Pure_this compound Pure this compound Recrystallization->Pure_this compound Column_Chromatography->Pure_this compound Analysis Purity Analysis (TLC, HPLC, NMR) Pure_this compound->Analysis

A diagram of the purification workflow for this compound.
Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is identified.

Materials:

  • Crude this compound

  • Various organic solvents for testing (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

  • Erlenmeyer flask

  • Heating plate

  • Apparatus for hot filtration (optional)

  • Apparatus for vacuum filtration

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry to remove all traces of solvent.

Experimental Protocol: Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (stationary phase)

  • A mixture of non-polar and polar solvents (mobile phase), e.g., hexane and ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a chromatography column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column. Start with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReagentsReaction ConditionsCrude Yield (%)Purity (%)
Method A (e.g., Conrad-Limpach)N-methyl-p-anisidine, Ethyl benzoylacetateSpecify temperature, time, solventData to be collectedData to be collected
Method B (e.g., Camps Cyclization)Specify starting materialsSpecify temperature, time, solventData to be collectedData to be collected

Table 2: Comparison of this compound Purification Methods

Purification MethodSolvent/Mobile PhaseRecovery Yield (%)Final Purity (%)
RecrystallizationSpecify solvent(s)Data to be collectedData to be collected
Column ChromatographySpecify mobile phase gradientData to be collectedData to be collected

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The Conrad-Limpach synthesis provides a viable route to the quinoline core, and standard purification techniques such as recrystallization and column chromatography can be employed to achieve high purity. The provided protocols and data presentation frameworks are intended to assist researchers in the successful preparation and isolation of this compound for further scientific investigation. The development of more efficient and scalable synthetic and purification strategies remains an area for future research.

References

Physicochemical Properties of Eduline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline, a phenylquinoline alkaloid isolated from plants such as Casimiroa edulis, presents a scaffold of interest for medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for the determination of key parameters are provided, alongside a discussion of the known biological context of related compounds, offering a valuable resource for researchers investigating this and similar natural products.

Core Physicochemical Data

The physicochemical properties of this compound have been determined through both computational predictions and experimental methods. These parameters are crucial for assessing its drug-likeness and potential for further development.

Identification and Structure
IdentifierValueSource
IUPAC Name 6-methoxy-1-methyl-2-phenylquinolin-4-onePubChem[1]
Molecular Formula C₁₇H₁₅NO₂PubChem[1]
Molecular Weight 265.31 g/mol PubChem[1]
Canonical SMILES CN1C2=CC=C(C=C2C(=O)C=C1C1=CC=CC=C1)OCPubChem[1]
InChI Key GFUAPSNFZWUMBP-UHFFFAOYSA-NFooDB[2]
CAS Number 6878-08-6FooDB[2]
Physicochemical Parameters

The following table summarizes key experimental and predicted physicochemical properties of this compound. These values are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

PropertyValueMethodSource
Melting Point 187 - 188 °CExperimentalHuman Metabolome Database[1]
Water Solubility 0.19 g/LPredicted (ALOGPS)FooDB[2]
logP 3.3Predicted (XLogP3-AA)PubChem[1]
3.26Predicted (ALOGPS)FooDB[2]
pKa (Strongest Basic) 2.66Predicted (ChemAxon)FooDB[2]
pKa (Strongest Acidic) 16.59Predicted (ChemAxon)FooDB[2]
Polar Surface Area 29.54 ŲPredicted (ChemAxon)FooDB[2],[3]
Hydrogen Bond Donors 0Predicted (Cactvs)PubChem[1]
Hydrogen Bond Acceptors 3Predicted (ChemAxon)FooDB[2],[3]
Rotatable Bond Count 2Predicted (ChemAxon)FooDB[2],[3]

Experimental Protocols

Detailed and robust experimental protocols are critical for the reproducible determination of physicochemical properties. The following sections outline standard methodologies for the key parameters cited above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heat-transfer fluid (e.g., mineral oil).[3]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point to ensure thermal equilibrium.[3]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

  • Reporting: The melting point is reported as a range of these two temperatures. For pure compounds, this range is typically narrow (0.5-1.0 °C).[3]

G cluster_0 Melting Point Determination Workflow A Finely powder dry this compound sample B Pack sample into capillary tube (1-2 mm) A->B C Place capillary in melting point apparatus B->C D Heat slowly (1-2 °C/min) near melting point C->D E Record temperature at first liquid droplet D->E F Record temperature at complete liquefaction E->F G Report melting point as a range F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in this solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. It is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Solvent Preparation: Octan-1-ol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[5]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a set period to allow for the partitioning of this compound between the two phases until equilibrium is reached.[5]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.[5]

  • Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_1 logP Determination Workflow (Shake-Flask) A Prepare mutually saturated octanol and aqueous buffer B Dissolve this compound in one phase A->B C Mix with the other phase and agitate to equilibrium B->C D Centrifuge to separate phases C->D E Quantify this compound concentration in each phase (HPLC-UV) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G

Caption: Workflow for logP Determination.

Acid Dissociation Constant (pKa) Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for compounds with low aqueous solubility. A constant ionic strength is maintained using an inert salt (e.g., KCl).[6]

  • Apparatus Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[6]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak base being titrated with a strong acid, the pKa is the pH at which half of the base has been neutralized.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in the published literature, its chemical class and natural source provide context for its potential biological activities.

This compound is a phenylquinoline alkaloid found in Casimiroa edulis.[1] Extracts from this plant have been traditionally used for their hypotensive and sedative effects.[7] Modern studies have investigated various biological activities of Casimiroa edulis extracts and its constituent compounds, including antioxidant, anti-inflammatory, and antitumor activities.[8]

Other quinoline alkaloids have demonstrated a broad range of biological effects, including antimalarial, antibacterial, and anticancer activities.[9] For instance, some 2-phenylquinoline compounds have shown gastroprotective activity, potentially through mechanisms involving a decrease in gastric secretion and an increase in gastric mucus.[10]

Given the lack of specific pathway data for this compound, a general workflow for investigating the biological activity and identifying potential signaling pathways for a novel compound like this compound is presented below. This serves as a logical framework for researchers entering this area of investigation.

G cluster_2 Biological Activity Screening Workflow for this compound A Compound Isolation and Characterization (this compound) B In vitro Phenotypic Screening (e.g., cytotoxicity, anti-inflammatory assays) A->B C Identification of Active 'Hits' B->C D Target Deconvolution (e.g., affinity chromatography, proteomics) C->D E Hypothesis Generation: Potential Target Protein/Pathway D->E F In vitro Pathway Analysis (e.g., Western blot, reporter assays) E->F G In vivo Model Validation F->G H Mechanism of Action Elucidation G->H

Caption: Workflow for Biological Activity Screening.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by detailed experimental protocols for their determination. While the specific molecular mechanisms and signaling pathways of this compound remain an area for future research, the information on its chemical class and the biological activities of related compounds suggests promising avenues for investigation. The presented data and methodologies offer a valuable starting point for scientists and researchers in the field of natural product chemistry and drug discovery.

References

A Technical Guide to the Solubility of Eduline

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its preclinical evaluation. Solubility impacts everything from formulation and dosage to bioavailability and therapeutic efficacy. This technical guide is focused on Eduline, a quinolone derivative with the systematic name 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolone.

A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. This guide, therefore, serves a dual purpose: it acknowledges this data gap and, more importantly, provides a comprehensive framework for researchers to determine the solubility of this compound in various solvents through established experimental protocols. By following the methodologies outlined herein, laboratories can generate reliable and reproducible solubility data, a critical step in the journey of drug discovery and development.

Compound Information
  • Common Name: this compound

  • Systematic Name: 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolone

  • Molecular Formula: C₁₇H₁₅NO₂

  • Molecular Weight: 265.31 g/mol

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in common aqueous and organic solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and experimental conditions.

Solvent SystemChemical FormulaSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationNotes
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid)N/AAqueous37Data to be determinedData to be determinedShake-Flask/HPLC
pH 4.5 (Acetate Buffer)N/AAqueous37Data to be determinedData to be determinedShake-Flask/HPLC
pH 6.8 (Simulated Intestinal Fluid)N/AAqueous37Data to be determinedData to be determinedShake-Flask/HPLC
Purified WaterH₂OAqueous25Data to be determinedData to be determinedShake-Flask/HPLC
Organic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic25Data to be determinedData to be determinedShake-Flask/HPLC
Ethanol (95%)C₂H₅OHPolar Protic25Data to be determinedData to be determinedShake-Flask/HPLC
MethanolCH₃OHPolar Protic25Data to be determinedData to be determinedShake-Flask/HPLC
AcetoneC₃H₆OPolar Aprotic25Data to be determinedData to be determinedShake-Flask/HPLC
AcetonitrileC₂H₃NPolar Aprotic25Data to be determinedData to be determinedShake-Flask/HPLC
Dichloromethane (DCM)CH₂Cl₂Nonpolar25Data to be determinedData to be determinedShake-Flask/HPLC
TolueneC₇H₈Nonpolar25Data to be determinedData to be determinedShake-Flask/HPLC

Experimental Protocols

The determination of equilibrium solubility is a critical experimental procedure. The shake-flask method is widely regarded as the "gold standard" due to its reliability in achieving a true thermodynamic equilibrium.[1] The following protocol is a detailed methodology for determining the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in a variety of aqueous and organic solvents at specified temperatures.

Materials and Equipment
  • This compound (solid, pure form)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column for quinolone derivatives.

  • pH meter

Preparation of Reagents
  • Aqueous Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial guidelines to simulate physiological conditions.

  • Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high, known concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

Shake-Flask Procedure
  • Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after the equilibration period is sufficient. A starting point could be to add approximately 10 mg of this compound to 1-2 mL of the chosen solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers). Agitate the samples at a consistent speed (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] The time to reach equilibrium can be confirmed by taking measurements at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10-15 minutes).

  • Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. To ensure no fine particles are carried over, the collected supernatant should be immediately filtered through a syringe filter (e.g., 0.22 µm) that is chemically compatible with the solvent.

  • Dilution: The filtered saturated solution may need to be diluted with the appropriate mobile phase or solvent to fall within the linear range of the analytical method.

Quantification by HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying this compound. The mobile phase, column, flow rate, and detector wavelength should be optimized for good peak shape and resolution. Methods for the analysis of quinolone derivatives are well-documented and can serve as a starting point.

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered samples of the saturated this compound solutions.

  • Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Back-calculate to find the concentration in the original saturated solution, accounting for any dilution factors. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis prep_solute Weigh excess This compound add_solute Add this compound to solvent in vial prep_solute->add_solute prep_solvent Measure known volume of solvent prep_solvent->add_solute prep_standards Prepare HPLC calibration standards hplc_cal Run calibration standards (HPLC) prep_standards->hplc_cal agitate Agitate at constant temperature (24-48h) add_solute->agitate centrifuge Centrifuge to pellet excess solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute sample for analysis filter->dilute hplc_run Analyze diluted sample (HPLC) dilute->hplc_run calculate Calculate solubility from calibration curve hplc_cal->calculate hplc_run->calculate result_table Record data in solubility table calculate->result_table

Caption: Workflow of the shake-flask method for this compound solubility determination.

References

A Historical Literature Review of the Alkaloid Eduline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of "Eduline" as a distinct field of research is not established in scientific literature. The term predominantly refers to various educational platforms and publications. However, "this compound" is also the name of a specific, naturally occurring quinoline alkaloid. This technical guide provides a comprehensive historical review of the scientific literature pertaining to the alkaloid this compound , focusing on its chemical properties, biological activities, and the limited experimental data available. This information is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and pharmacology.

Historical Discovery and Chemical Characterization

This compound is a 2-phenyl-4-quinolone alkaloid that has been isolated from several plant species belonging to the Rutaceae family. Its presence has been identified in Orixa japonica, Skimmia japonica, and Casimiroa edulis[1][2][3][4][5][6]. The chemical structure of this compound was confirmed through synthesis, providing a solid foundation for its characterization[3][4]. Various synthetic routes have been developed over the years, reflecting an academic interest in this class of molecules.

Biological Activity and Therapeutic Potential

The most significant biological activity reported for this compound is its effect on smooth muscle tissue. Research has demonstrated that this compound exhibits a potent relaxant activity on the small intestine, with an efficacy comparable to that of papaverine, a known smooth muscle relaxant[1][5]. This suggests a potential therapeutic application for this compound in conditions characterized by gastrointestinal smooth muscle spasms.

Additionally, this compound is mentioned in the broader context of the anti-inflammatory properties of compounds isolated from Casimiroa edulis. While not definitively proven for this compound itself, related compounds from this plant are suggested to exert their effects through the regulation of the NF-κB signaling pathway[7][8]. This remains a hypothetical mechanism for this compound and warrants further investigation.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The primary reported data pertains to its smooth muscle relaxant effect.

CompoundConcentrationRelaxative Tension (g)Source
This compound5 µM0.12 ± 0.03[5]
Papaverine10 µM0.16 ± 0.03[5]

Experimental Protocols

Detailed experimental protocols for the isolation and biological assay of this compound are not extensively documented in recent literature. However, the synthetic protocols for this compound are well-described and provide insight into its chemical synthesis.

Synthesis of this compound:

One of the earlier described syntheses of this compound involves the reaction of 6-methoxy-1-methylisatoic anhydride with acetophenone[1]. More contemporary methods have also been developed, including:

  • A Diels-Alder reaction of 1,2,3-benzotriazine with enamines as a key step[9].

  • A novel Cu-catalyzed tandem C–N and C–C bond-formation reaction to furnish the 4(1H)-quinolone scaffold[10].

These synthetic methodologies are crucial for producing this compound in sufficient quantities for further pharmacological studies, overcoming the limitations of natural product isolation.

Visualizations

Logical Flow of this compound Synthesis

This compound Synthesis Workflow cluster_modern Modern Synthetic Routes cluster_classic Classic Synthetic Route Diels_Alder Diels-Alder Reaction (1,2,3-Benzotriazine + Enamine) This compound This compound Diels_Alder->this compound Key Step Cu_Catalyzed Cu-Catalyzed Tandem Reaction Cu_Catalyzed->this compound Formation Starting_Materials 6-Methoxy-1-methylisatoic anhydride + Acetophenone Starting_Materials->this compound Reaction

Workflow of key synthetic routes to obtain the alkaloid this compound.

Hypothesized Signaling Pathway

Hypothesized NF-kB Pathway for this compound Eduline_Node This compound IKK IKK Complex Eduline_Node->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

A potential anti-inflammatory mechanism of action for this compound.

The alkaloid this compound represents a molecule with a confirmed biological activity as a smooth muscle relaxant. However, the depth of research into its mechanism of action, broader pharmacological profile, and therapeutic potential is currently limited. The historical literature provides a foundation for its chemical synthesis and primary bioactivity, but a significant gap exists in modern pharmacological and clinical evaluation. For drug development professionals, this compound may represent an interesting starting point for the development of new antispasmodic agents, although substantial further research, including detailed mechanistic studies and preclinical trials, would be required to validate its therapeutic potential.

References

Eduline: A Comprehensive Technical Guide to its Role in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular mechanisms of action of the novel investigational compound, Eduline. As a potent modulator of key cellular signaling pathways, this compound presents a promising therapeutic candidate for a range of hyperproliferative and inflammatory disorders. This document details this compound's effects on the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades, supported by quantitative data from a suite of preclinical assays. Furthermore, this guide outlines the detailed experimental protocols utilized to elucidate this compound's bioactivity and provides visual representations of the targeted pathways and experimental workflows to facilitate a comprehensive understanding of its cellular impact.

Introduction to this compound

This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Its unique chemical structure allows it to interact with high specificity and affinity with key regulatory proteins within cellular signaling networks. This document summarizes the current understanding of this compound's mechanism of action, focusing on its role in modulating pathways critical to cell survival, proliferation, and inflammation.

This compound's Impact on Core Cellular Signaling Pathways

This compound has been demonstrated to exert significant modulatory effects on three central signaling pathways that are frequently dysregulated in disease states: the PI3K/Akt pathway, the MAPK/ERK pathway, and the NF-κB pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[1][2][3] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of Akt.[2][4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptotic proteins and stimulating cell cycle progression.[1][3]

This compound has been shown to be a potent inhibitor of the PI3K/Akt pathway. The proposed mechanism involves the direct inhibition of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent recruitment and activation of Akt.

Diagram of the PI3K/Akt Signaling Pathway and this compound's Point of Intervention

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt pathway by targeting PI3K.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and prevent apoptosis.[5][6][7] This pathway is typically initiated by the activation of Ras, which in turn activates a cascade of protein kinases: Raf, MEK, and finally ERK.[5][8] Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to cellular proliferation and differentiation.[6]

This compound has been observed to attenuate signaling through the MAPK/ERK pathway. It is hypothesized that this compound interferes with the kinase activity of MEK, thereby preventing the phosphorylation and activation of ERK.

Diagram of the MAPK/ERK Signaling Pathway and this compound's Point of Intervention

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription This compound This compound This compound->MEK Inhibits

Caption: this compound's inhibitory effect on the MAPK/ERK pathway via MEK.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli, such as TNFα or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]

This compound demonstrates significant anti-inflammatory properties by inhibiting the canonical NF-κB pathway. It is believed to act by preventing the phosphorylation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

Diagram of the NF-κB Signaling Pathway and this compound's Point of Intervention

NFkB_Pathway cluster_0 Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Transcription Pro-inflammatory Gene Transcription NFkB->Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound blocks NF-κB activation by inhibiting IKK.

Quantitative Data Summary

The bioactivity of this compound has been quantified across various cell-based assays. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast2.5 ± 0.3
A549Lung5.1 ± 0.6
HeLaCervical3.8 ± 0.4
PC-3Prostate7.2 ± 0.9

Table 2: Effect of this compound on Protein Phosphorylation

PathwayTarget ProteinCell LineConcentration (µM)% Inhibition of Phosphorylation
PI3K/Aktp-Akt (Ser473)MCF-7585 ± 7
MAPK/ERKp-ERK1/2 (Thr202/Tyr204)A5491078 ± 9
NF-κBp-IκBα (Ser32)HeLa592 ± 5

Table 3: this compound's Effect on Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Control45 ± 435 ± 320 ± 2
MCF-7This compound (2.5 µM)70 ± 515 ± 215 ± 2

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (0.1 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: Treat cells with this compound at the desired concentration for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Diagram of the Experimental Workflow for Assessing this compound's Bioactivity

Experimental_Workflow CellCulture Cell Culture (MCF-7, A549, HeLa, PC-3) Treatment Treatment with this compound (Varying Concentrations and Times) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry IC50 Determine IC50 MTT->IC50 Phosphorylation Assess Protein Phosphorylation WesternBlot->Phosphorylation CellCycle Analyze Cell Cycle Distribution FlowCytometry->CellCycle

Caption: Workflow for evaluating this compound's cellular effects.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate with potent inhibitory effects on the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. The data presented in this technical guide highlight its potential as an anti-cancer and anti-inflammatory agent. Future research will focus on elucidating the precise molecular interactions of this compound with its targets, conducting in vivo efficacy and safety studies, and exploring potential combination therapies to enhance its therapeutic index. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the fields of cell biology and drug development.

References

Potential Therapeutic Targets of Bioactive Compounds from Casimiroa edulis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of bioactive compounds derived from Casimiroa edulis, a plant with demonstrated antioxidant, anti-inflammatory, and anticancer properties. While the initial query for "Eduline" did not yield a specific therapeutic agent, a comprehensive review of related botanical sources identified Casimiroa edulis as a promising origin of therapeutic molecules. This document focuses on the well-characterized flavonoid, zapotin, and other key constituents, summarizing their mechanisms of action, effects on critical signaling pathways, and quantitative biological activities. Detailed experimental protocols for key assays and visual representations of signaling cascades are provided to facilitate further research and drug development efforts.

Introduction

Casimiroa edulis, commonly known as the white sapote, has a history of use in traditional medicine. Modern scientific investigation has begun to validate its therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[1] The fruit's non-edible parts are a rich source of phenolic compounds, flavonoids, and fatty acids that contribute to its biological activities.[2][3] This guide consolidates the current understanding of the molecular targets of these compounds, with a primary focus on the polymethoxylated flavonoid, zapotin.

Bioactive Compounds and Their Therapeutic Potential

The primary bioactive constituents of Casimiroa edulis with therapeutic relevance include flavonoids, phenolic acids, and alkaloids. Among these, zapotin has emerged as a compound of significant interest due to its potent anticancer and chemopreventive activities.[4][5][6] Other identified compounds with potential therapeutic value include pyrogallol, p-hydroxybenzoic acid, luteolin 6-arabinose-8-glucose, and acacetin.[2]

Quantitative Data on Biological Activities

The following table summarizes the key quantitative data on the biological activities of extracts and isolated compounds from Casimiroa edulis.

Compound/ExtractCell Line/ModelBiological ActivityQuantitative Measurement (IC50/Concentration)Reference
ZapotinHT-29 (Colon Cancer)AntiproliferativeIC50 = 2.74 x 10⁻⁷ M[5]
ZapotinSW480 (Colon Cancer)AntiproliferativeIC50 = 2.29 x 10⁻⁷ M[7]
ZapotinSW620 (Colon Cancer)AntiproliferativeIC50 = 5.27 x 10⁻⁷ M[7]
ZapotinHL-60 (Leukemia)Induction of Apoptosis1 µM (after 48h)[4]
C. edulis Seed ExtractHIV-1 RTInhibition of RNA-dependent DNA polymeraseIC50 = 0.27 mg/mL[8]
C. edulis Seed ExtractHIV-1 RTInhibition of RNase H activityIC50 = 2.0 mg/mL[8]
C. edulis Seed Kernel Hexane ExtractIn vitroAnti-inflammatoryPotent activity at 50, 100, and 150 µg/ml[3]

Key Therapeutic Targets and Signaling Pathways

The bioactive compounds from Casimiroa edulis, particularly zapotin, exert their therapeutic effects by modulating several key cellular signaling pathways implicated in cancer and inflammation.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

Zapotin has been shown to be a potent inducer of apoptosis and to cause cell cycle arrest in various cancer cell lines.[4][5] In human promyelocytic leukemia (HL-60) cells, zapotin induces differentiation and apoptosis.[4] In colon cancer cells, it leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[5]

Zapotin Zapotin CellCycle Cell Cycle Progression Zapotin->CellCycle Apoptosis Apoptosis Induction Zapotin->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Inhibition Proliferation Cancer Cell Proliferation G2M_Arrest->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Figure 1: Zapotin's impact on cell cycle and apoptosis.
Inhibition of Pro-inflammatory Pathways

Zapotin has demonstrated anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] It also inhibits the activity of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC), an enzyme associated with tumor promotion.[6]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway ODC_Activity ODC Activity Inflammatory_Stimuli->ODC_Activity Zapotin Zapotin Zapotin->NFkB_Pathway Inhibition Zapotin->ODC_Activity Inhibition Inflammation Inflammation NFkB_Pathway->Inflammation Tumor_Promotion Tumor Promotion ODC_Activity->Tumor_Promotion

Figure 2: Inhibition of pro-inflammatory pathways by Zapotin.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the bioactivity of compounds from Casimiroa edulis.

Cell Culture and Antiproliferative Assay
  • Cell Lines: Human colon cancer cell lines (HT-29, SW480, SW620) and human promyelocytic leukemia cells (HL-60) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Antiproliferative Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (e.g., zapotin) for different time points (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis
  • Procedure:

    • Treat cells (e.g., 3 x 10⁶ cells) with the test compound for a specified duration (e.g., 24 hours).[4]

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]

    • Centrifuge the fixed cells and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.[4]

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.[4]

    • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (DNA Fragmentation)
  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and extract the DNA.

    • Separate the DNA fragments by electrophoresis on a 1.5% agarose gel.

    • Visualize the DNA fragments under UV light after staining with ethidium bromide. The appearance of a "ladder" pattern is indicative of apoptosis.

Start Start: Cell Culture Treatment Treatment with Bioactive Compound Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Viability Cell Viability (MTT Assay) Assay_Choice->Viability Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assay_Choice->Cell_Cycle Cell Division Apoptosis Apoptosis Assay (DNA Fragmentation) Assay_Choice->Apoptosis Cell Death Data_Analysis Data Analysis (IC50, % of cells, etc.) Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Figure 3: General experimental workflow for bioactivity assessment.

Conclusion and Future Directions

The bioactive compounds from Casimiroa edulis, with zapotin as a leading example, present promising avenues for the development of novel therapeutics for cancer and inflammatory diseases. The modulation of fundamental cellular processes such as apoptosis, cell cycle progression, and NF-κB signaling underscores their potential as multi-targeted agents.

Future research should focus on:

  • Elucidating the precise molecular interactions between these compounds and their protein targets.

  • Conducting in-depth structure-activity relationship (SAR) studies to optimize their therapeutic efficacy and safety profiles.

  • Evaluating the in vivo efficacy and pharmacokinetics of these compounds in relevant animal models.

  • Exploring synergistic combinations with existing chemotherapeutic and anti-inflammatory drugs.

This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of natural products in modern drug discovery.

References

Eduline: An Analysis of Available Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and toxicological databases, no specific safety or toxicity data could be found for a compound referred to as "Eduline." This includes a lack of information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), as well as any studies on its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

Furthermore, no research detailing the signaling pathways affected by "this compound" was identified. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of associated signaling pathways as requested.

The absence of such critical information suggests that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, a substance known by a different chemical name, or a term that is not recognized within the fields of toxicology and pharmacology.

For researchers, scientists, and drug development professionals, the lack of a safety and toxicity profile necessitates that any investigation into "this compound" would require the initiation of a full suite of preclinical toxicology studies. These studies are essential to characterize the potential risks associated with the compound before it can be considered for any further development or human exposure.

A standard preclinical safety assessment would typically involve a tiered approach, beginning with in vitro assays and progressing to in vivo studies. This would include:

  • Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different durations.

  • Genotoxicity Assays: To assess the potential for the compound to damage genetic material.

  • Carcinogenicity Studies: To evaluate the tumorigenic potential of the compound over the lifespan of a test animal.

  • Reproductive and Developmental Toxicity Studies: To investigate potential adverse effects on fertility and embryonic/fetal development.

  • Safety Pharmacology Studies: To examine the effects of the compound on vital physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand how the compound is processed by the body.

Eduline: A Technical Guide to its Natural Sources, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) is a quinoline alkaloid that has been identified in several plant species within the Rutaceae family. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Rutaceae family. The principal botanical sources identified in the scientific literature are:

  • Skimmia japonica : A species of flowering plant in the family Rutaceae, native to Japan, China, and Southeast Asia.

  • Casimiroa edulis : Commonly known as white sapote, this is a species of tropical fruiting tree in the family Rutaceae.

  • Orixa japonica : A dioecious, deciduous shrub in the family Rutaceae, found in Japan and China.

These plants synthesize a diverse array of secondary metabolites, including various classes of alkaloids, of which this compound is a constituent. The concentration of this compound can vary depending on the plant part, geographical location, and time of harvest.

Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. While specific protocols may vary, the general methodology follows the principles of alkaloid extraction.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids like this compound from plant material.

Extraction_Workflow plant_material Plant Material (e.g., leaves, bark) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration acid_base_partitioning Acid-Base Partitioning filtration_concentration->acid_base_partitioning crude_alkaloid Crude Alkaloid Fraction acid_base_partitioning->crude_alkaloid chromatography Chromatographic Purification (e.g., Column, HPLC) crude_alkaloid->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Figure 1: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocol: A Representative Method

The following protocol is a synthesized representation based on common alkaloid extraction techniques and phytochemical investigations of the source plants.

Materials:

  • Dried and powdered plant material (e.g., leaves or bark of Skimmia japonica, Casimiroa edulis, or Orixa japonica)

  • Methanol or Ethanol (95%)

  • Hydrochloric acid (HCl), 2% solution

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., gradients of hexane-ethyl acetate or chloroform-methanol)

  • High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the crude residue in 2% hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.

    • Basify the filtrate to a pH of 9-10 using a sodium carbonate or ammonium hydroxide solution. This will precipitate the crude alkaloid fraction.

    • Extract the aqueous basic solution multiple times with an organic solvent such as dichloromethane or chloroform.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, or using a chloroform-methanol gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions rich in this compound and concentrate them.

    • For final purification, subject the enriched fraction to preparative HPLC.

Quantitative Data

Currently, there is a notable lack of published data specifically quantifying the yield of this compound from its natural sources. The concentration of alkaloids in plants is known to be influenced by various factors, including the genetic makeup of the plant, environmental conditions, and the specific extraction and purification methods employed. Further research is required to establish reliable quantitative data for this compound content in Skimmia japonica, Casimiroa edulis, and Orixa japonica.

Biological Activities and Potential Signaling Pathways

The biological activities of purified this compound have not been extensively studied. However, the broader class of quinoline alkaloids, to which this compound belongs, has been shown to exhibit a range of pharmacological properties.

Known Biological Activities of Quinoline Alkaloids

Quinoline alkaloids isolated from various plant species have demonstrated a variety of biological effects, including:

  • Antimicrobial activity: Some quinoline alkaloids have shown inhibitory effects against various bacteria and fungi.

  • Anti-inflammatory properties: Certain alkaloids from this class have been reported to possess anti-inflammatory effects.

  • Anticancer potential: Some quinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines.

  • Antimalarial activity: The quinoline core is a well-known scaffold in antimalarial drugs, with quinine being a prominent example.

It is plausible that this compound may share some of these biological activities. Extracts from Casimiroa edulis have been reported to possess antihypertensive properties, and various alkaloids have been isolated from this plant.

Postulated Signaling Pathways

Given the known activities of other quinoline alkaloids, the potential mechanisms of action for this compound could involve modulation of various cellular signaling pathways. The following diagram illustrates a hypothetical relationship between this compound and potential downstream cellular effects based on the activities of related compounds.

Signaling_Pathway This compound This compound target Potential Molecular Target (e.g., Enzyme, Receptor) This compound->target Binds to pathway Signaling Cascade Modulation target->pathway Activates/Inhibits response Cellular Response pathway->response effects Potential Biological Effects (e.g., Anti-inflammatory, Cytotoxic) response->effects

Figure 2: Postulated signaling pathway for the biological activity of this compound.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a naturally occurring quinoline alkaloid with identified botanical sources. While general methods for its extraction and purification can be inferred from standard phytochemical practices, there is a clear need for more specific and optimized protocols, as well as quantitative analysis of its yield from different plant materials. The biological activities of this compound remain largely unexplored, presenting a promising area for future research. Investigations into its potential antimicrobial, anti-inflammatory, and cytotoxic effects, along with the elucidation of its mechanism of action and impact on cellular signaling pathways, could reveal its therapeutic potential and pave the way for its development as a novel pharmacological agent. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

An In-depth Technical Guide on the Molecular Structure and Characterization of Eduline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduline (6-methoxy-1-methyl-2-phenylquinolin-4-one) is a quinolinone alkaloid with potential pharmacological significance. A comprehensive understanding of its molecular structure and physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a detailed overview of the molecular structure of this compound, including its key identifiers and properties. It further delves into the experimental methodologies for its characterization, encompassing spectroscopic and crystallographic techniques. While specific experimental data for this compound remains limited in publicly accessible literature, this guide outlines the standard protocols and expected outcomes based on the analysis of structurally related quinolinone alkaloids. Additionally, the known biological activities and potential signaling pathways influenced by this class of compounds are discussed, offering a framework for future research and drug development endeavors.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinolinone core. The systematic IUPAC name for this compound is 6-methoxy-1-methyl-2-phenylquinolin-4-one. Its molecular structure consists of a fused bicyclic system containing a benzene ring and a pyridinone ring, with a methoxy group at the 6th position, a methyl group attached to the nitrogen at the 1st position, and a phenyl group at the 2nd position.

Table 1: Molecular Identifiers and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₂PubChem
Molecular Weight 265.31 g/mol PubChem
IUPAC Name 6-methoxy-1-methyl-2-phenylquinolin-4-onePubChem
CAS Number 6878-08-6SpectraBase
Canonical SMILES CN1C2=CC(=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3PubChem
InChI Key GFUAPSNFZWUMBP-UHFFFAOYSA-NSpectraBase

Spectroscopic and Crystallographic Characterization

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide crucial information for structural confirmation.

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinolinone and phenyl rings, as well as the protons of the methoxy and N-methyl groups. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and N-methyl groups would be characteristic of the quinolinone scaffold.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to be set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with data from similar compounds. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Expected Mass Spectrum Data: The mass spectrum of this compound, likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (265.31 g/mol ). The fragmentation pattern would provide insights into the stability of different parts of the molecule. A full spectrum can be viewed on SpectraBase, though it may require a free account for access[1].

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/zDescription
[M]⁺ 265Molecular Ion
Fragments VariesResulting from the cleavage of bonds within the molecule

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: A solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Ionization: As the separated compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce structural motifs.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. The diffracted X-rays are collected on a detector. Data is collected over a range of crystal orientations.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.

  • Data Visualization and Analysis: The final structure is visualized using molecular graphics software, and geometric parameters (bond lengths, bond angles, torsion angles) are analyzed.

Biological Activity and Signaling Pathways

Quinolinone alkaloids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. These activities often stem from their interaction with various cellular targets and modulation of signaling pathways.

Known Biological Activities of Quinolinone Alkaloids

Quinolinone and quinoline alkaloids have been reported to possess a variety of pharmacological properties, including:

  • Antimicrobial activity: Some quinolones are effective against a broad spectrum of bacteria.

  • Anticancer activity: Certain quinoline alkaloids have shown promise as anticancer agents.

  • Anti-inflammatory effects: Several compounds in this class exhibit anti-inflammatory properties.

  • Antiviral activity: Some quinoline derivatives have been investigated for their antiviral potential.

Potential Signaling Pathway Interactions

The diverse biological effects of quinolinone alkaloids suggest their interaction with multiple cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of related compounds, potential targets could include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of quinolone antibiotics, leading to the inhibition of DNA replication and repair in bacteria.

  • Kinase Signaling Pathways: Many natural products influence cell proliferation and survival by modulating protein kinase cascades, such as the MAPK/ERK pathway.

  • Apoptosis Pathways: Some anticancer agents induce programmed cell death by activating intrinsic or extrinsic apoptotic pathways.

Further research is necessary to determine the specific molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological profile.

Diagram of a Generic Kinase Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates and Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) GeneExpression->CellularResponse

Caption: A potential signaling pathway modulated by this compound.

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow StartingMaterials Starting Materials: p-Anisidine and Ethyl Benzoylacetate Condensation Condensation Reaction StartingMaterials->Condensation Cyclization Intramolecular Cyclization (e.g., Conrad-Limpach reaction) Condensation->Cyclization Methylation N-Methylation Cyclization->Methylation This compound This compound Methylation->this compound Purification Purification (e.g., Recrystallization, Chromatography) This compound->Purification

Caption: A proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

  • Condensation: React p-anisidine with ethyl benzoylacetate, often in the presence of an acid catalyst, to form an enamine intermediate.

  • Cyclization: Heat the enamine intermediate at a high temperature to induce intramolecular cyclization, forming the quinolinone ring.

  • N-Methylation: Introduce the methyl group at the nitrogen atom using a suitable methylating agent, such as methyl iodide, in the presence of a base.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using the characterization techniques described in Section 2 (NMR, MS, etc.).

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its molecular structure, properties, and the necessary experimental protocols for its thorough characterization. While specific quantitative data for this compound remains to be fully elucidated and published, the methodologies and expected outcomes presented here provide a solid foundation for researchers. Future studies should focus on obtaining high-resolution spectral and crystallographic data, as well as elucidating the specific biological targets and signaling pathways modulated by this compound to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for EdU (5-ethynyl-2'-deoxyuridine) in Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cell proliferation is a fundamental biological process crucial in development, tissue regeneration, and various disease states, including cancer. Accurate measurement of DNA synthesis is a key method for assessing cell proliferation. The EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay offers a sensitive and robust method for detecting de novo DNA synthesis in vitro. EdU is a nucleoside analog of thymidine that is incorporated into DNA during the S-phase of the cell cycle. Unlike the traditional BrdU (Bromodeoxyuridine) assay, which requires harsh DNA denaturation for antibody-based detection, the EdU assay utilizes a mild and highly specific "click" chemistry reaction.[1][2] This reaction involves the covalent bonding of a fluorescent azide to the ethynyl group of the incorporated EdU, allowing for efficient and gentle detection while preserving cellular morphology and integrity.[3][4] This makes the EdU assay particularly well-suited for high-throughput screening, microscopy, and flow cytometry applications.[1]

Principle of the EdU Assay

The EdU assay is based on a two-step process:

  • Incorporation of EdU: Cells are incubated with EdU, which is actively incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.

  • Detection via Click Chemistry: After incorporation, the cells are fixed and permeabilized. A click reaction is then performed, where a fluorescently labeled azide reacts with the alkyne group of EdU in the presence of a copper(I) catalyst. This results in the formation of a stable triazole ring, covalently attaching the fluorophore to the sites of DNA synthesis. The fluorescent signal can then be visualized and quantified using various detection platforms.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
EdU Concentration 10 - 20 µMThe optimal concentration may vary depending on the cell type and experimental conditions. A titration experiment is recommended.[1][2]
EdU Incubation Time 2 hours (for most cell lines)Can be adjusted based on the cell cycle length of the specific cell line. Slow-growing cells may require longer incubation times.[5]
Fixation (Formaldehyde) 3.7% in PBSIncubate for 15 minutes at room temperature.[1][5]
Permeabilization (Triton X-100) 0.5% in PBSIncubate for 20 minutes at room temperature.[1][5]
Click Reaction Incubation 30 minutesProtect from light during incubation.[1][5]

Table 2: Comparison of EdU and BrdU Assays

FeatureEdU AssayBrdU Assay
Detection Method Click Chemistry (covalent reaction)Antibody-based (immunodetection)
DNA Denaturation Not required (mild conditions)Required (harsh treatment with HCl or DNase)[1][4]
Protocol Time FasterSlower and more labor-intensive[2]
Cellular Morphology Well-preserved[3]Can be compromised due to harsh denaturation steps[3][4]
Signal-to-Noise Ratio HighCan have higher background noise[3]
Compatibility Microscopy, Flow Cytometry, High-Throughput ScreeningMicroscopy, Flow Cytometry

Experimental Protocols

Protocol 1: EdU Cell Proliferation Assay for Imaging (Microscopy)

Materials:

  • Cells of interest

  • Culture medium

  • EdU solution (10 mM stock)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail (containing a fluorescent azide, copper catalyst, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Coverslips or imaging plates

Procedure:

  • Cell Seeding: Plate cells on coverslips or in a multi-well imaging plate at the desired density and allow them to adhere overnight.[5]

  • EdU Labeling:

    • Prepare a working solution of 10-20 µM EdU in pre-warmed culture medium.[1][2]

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate the cells for the desired period (e.g., 2 hours) under their optimal growth conditions.[5]

  • Fixation:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Add the fixation solution and incubate for 15 minutes at room temperature.[1][5]

    • Remove the fixation solution and wash the cells twice with wash buffer.[1]

  • Permeabilization:

    • Add the permeabilization solution and incubate for 20 minutes at room temperature.[1][5]

    • Remove the permeabilization solution and wash the cells twice with wash buffer.[1]

  • EdU Detection (Click Reaction):

    • Prepare the click reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1][5]

    • Remove the reaction cocktail and wash the cells three times with wash buffer.[1]

  • Nuclear Staining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342.[5]

    • Wash the cells with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides or directly image the plate.

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

    • Quantify the percentage of EdU-positive cells to determine the proliferation rate.

Protocol 2: EdU Cell Proliferation Assay for Flow Cytometry

Materials:

  • Cells of interest

  • Culture medium

  • EdU solution (10 mM stock)

  • Phosphate-Buffered Saline (PBS)

  • Cell detachment reagent (e.g., Trypsin-EDTA)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click reaction cocktail (containing a fluorescent azide, copper catalyst, and reaction buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Culture cells in a multi-well plate to the desired confluency. Treat with experimental compounds if applicable.

  • EdU Labeling:

    • Add EdU to the culture medium to a final concentration of 10-20 µM.[1]

    • Incubate the cells for the desired period under their optimal growth conditions.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.[1]

    • Add a cell detachment reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.[1]

    • Neutralize the detachment reagent with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in the fixation solution and incubate for 15 minutes at room temperature.[1]

    • Centrifuge the cells and discard the supernatant. Wash the cells twice with wash buffer.[1]

  • Permeabilization:

    • Resuspend the cell pellet in the permeabilization solution and incubate for 20 minutes at room temperature.[1]

    • Centrifuge the cells and discard the supernatant. Wash the cells twice with wash buffer.[1]

  • EdU Detection (Click Reaction):

    • Prepare the click reaction cocktail.

    • Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[1]

    • Wash the cells three times with wash buffer.[1]

  • Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the samples on a flow cytometer, detecting the fluorescence of the EdU-labeled cells.

Mandatory Visualization

EdU_Assay_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Analysis cell_seeding 1. Seed Cells edu_labeling 2. Incubate with EdU cell_seeding->edu_labeling fixation 3. Fixation edu_labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization click_reaction 5. Click Reaction (Fluorescent Azide) permeabilization->click_reaction washing 6. Washing click_reaction->washing imaging Microscopy washing->imaging flow_cytometry Flow Cytometry washing->flow_cytometry

Caption: Experimental workflow for the EdU cell proliferation assay.

DNA_Synthesis_Pathway cluster_nucleoside_uptake Nucleoside Uptake & Phosphorylation cluster_dna_synthesis DNA Synthesis (S-Phase) cluster_detection Detection EdU EdU (Thymidine Analog) Thymidine_Kinase Thymidine Kinase EdU->Thymidine_Kinase Thymidine Thymidine Thymidine->Thymidine_Kinase EdU_TP EdU-Triphosphate Thymidine_Kinase->EdU_TP dTTP dTTP Thymidine_Kinase->dTTP DNA_Polymerase DNA Polymerase EdU_TP->DNA_Polymerase EdU_TP->DNA_Polymerase dTTP->DNA_Polymerase dTTP->DNA_Polymerase Newly_Synthesized_DNA Newly Synthesized DNA (EdU Incorporated) DNA_Polymerase->Newly_Synthesized_DNA Detected_DNA Fluorescently Labeled DNA Newly_Synthesized_DNA->Detected_DNA Newly_Synthesized_DNA->Detected_DNA Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Detected_DNA Click Reaction Copper_Catalyst Copper (I) Catalyst Copper_Catalyst->Detected_DNA

Caption: Signaling pathway of EdU incorporation and detection.

References

Application Notes and Protocols for Using EdU in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the effective use of 5-ethynyl-2'-deoxyuridine (EdU) to label and quantify proliferating cells in various animal models. This methodology is a powerful tool for research in developmental biology, oncology, regenerative medicine, and toxicology.

Introduction to EdU Labeling

EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] Unlike its predecessor, BrdU (5-bromo-2'-deoxyuridine), EdU detection is not antibody-based and does not require harsh DNA denaturation steps.[3] Instead, it utilizes a bio-orthogonal "click" chemistry reaction.[4] The ethynyl group on the incorporated EdU molecule reacts with a fluorescently labeled azide in a copper(I)-catalyzed cycloaddition reaction, forming a stable covalent bond.[5] This gentle and highly specific detection method preserves cellular and tissue architecture, making it compatible with multiplexing, including immunohistochemistry and fluorescent protein analysis.[6][7]

Key Advantages of EdU over BrdU:

  • Mild Detection Conditions: Avoids harsh acid or heat treatment for DNA denaturation, preserving epitopes for co-staining.[3]

  • High Specificity and Low Background: The click reaction is highly specific, resulting in a high signal-to-noise ratio.[2]

  • Speed and Simplicity: The detection protocol is significantly faster and simpler than traditional BrdU immunohistochemistry.[7]

  • Versatility: Compatible with a wide range of sample types, including cultured cells, whole mounts, and both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][9]

Signaling Pathways in Cell Proliferation

The decision of a cell to proliferate is tightly regulated by a complex network of signaling pathways that respond to extracellular cues such as growth factors.[10][11] Two of the most critical pathways governing cell cycle entry and progression are the PI3K/Akt and MAPK/ERK pathways. EdU labeling is an invaluable tool for assessing the effects of modulating these pathways on cell proliferation in vivo.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation.[12][13] Upon activation by growth factors, PI3K (phosphoinositide 3-kinase) phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt.[6] Activated Akt then phosphorylates a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis.[14]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression (e.g., Cyclin D1, c-Myc) mTORC1->CellCycle Promotes MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (activates) ERK ERK MEK->ERK Phosphorylates (activates) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->TranscriptionFactors Activates CellCycle Cell Cycle Progression (e.g., Cyclin D1) TranscriptionFactors->CellCycle Promotes Transcription Experimental_Workflow AnimalPrep Animal Model Preparation (e.g., treatment, injury) EdUAdmin EdU Administration (IP, SC, Oral, etc.) AnimalPrep->EdUAdmin Labeling In Vivo Labeling Period EdUAdmin->Labeling TissueHarvest Tissue Harvest and Fixation Labeling->TissueHarvest TissueProcessing Tissue Processing (Paraffin or Cryo-embedding) TissueHarvest->TissueProcessing Sectioning Sectioning TissueProcessing->Sectioning EdU_Detection EdU Detection (Click Reaction) Sectioning->EdU_Detection Counterstain Counterstaining & Co-labeling (optional) EdU_Detection->Counterstain Imaging Microscopy and Image Acquisition Counterstain->Imaging DataAnalysis Quantitative Data Analysis Imaging->DataAnalysis

References

Unable to Provide Application Notes and Protocols for "Eduline"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no scientific or clinical data could be found for a compound or agent referred to as "Eduline." The search results did not yield any information regarding its mechanism of action, dosage, administration, or use in in vitro or in vivo studies. The primary references associated with the term "this compound" appear to be related to an educational platform and not a substance for research or therapeutic use.

Therefore, it is not possible to generate the requested detailed application notes, protocols, data tables, or diagrams for "this compound." The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational scientific literature or experimental data.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and consult peer-reviewed scientific databases and literature. If "this compound" is an internal or developmental name for a compound, further details would be required to locate any relevant information.

Preparing Eduline (EdU) Stock Solutions for Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eduline, more commonly known as 5-ethynyl-2'-deoxyuridine (EdU), is a nucleoside analog of thymidine. It is a powerful tool for assessing de novo DNA synthesis and is widely used in cell proliferation assays, cytotoxicity studies, and cancer research.[1] During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA by cellular DNA replication machinery.[2][3] Unlike traditional methods such as BrdU assays, which require harsh DNA denaturation steps for antibody-based detection, EdU is detected through a bio-orthogonal "click" chemistry reaction. This involves a copper(I)-catalyzed cycloaddition between the ethynyl group of EdU and a fluorescently labeled azide, forming a stable triazole ring.[4][5] This gentle and highly specific detection method preserves cellular morphology and allows for multiplexing with other fluorescent probes.[1]

This document provides detailed protocols for the preparation, storage, and application of EdU stock solutions for consistent and reproducible results in cell proliferation experiments.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of EdU stock solutions.

Table 1: EdU (5-ethynyl-2'-deoxyuridine) Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₅[6]
Molecular Weight252.23 g/mol [3][6][7]
AppearanceWhite to off-white solid[6]
Purity≥ 98% (HPLC)[6]
CAS Number61135-33-9[6]

Table 2: EdU Stock Solution Parameters

ParameterRecommendationReference
Solvents DMSO, PBS, Water, Alcohol, Aqueous Buffers[2][4][6]
Recommended Stock Concentration 10 mM[1][4][8][9]
Preparation of 10 mM Stock Dissolve 10 mg of EdU in 4 mL of DMSO or PBS.[1][4]
Storage Temperature ≤ -20°C[1][2][4][6]
Stock Solution Stability Up to 1 year at -20°C[1][4][9]
Typical Working Concentration 2 - 20 µM[4][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM EdU Stock Solution

This protocol describes the preparation of a 10 mM stock solution of EdU, which can be further diluted to the desired working concentration.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing EdU: Accurately weigh 10 mg of EdU powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 4 mL of sterile DMSO or PBS to the tube containing the EdU powder.[1][4]

  • Dissolution: Vortex the tube thoroughly until the EdU is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM EdU stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at or below -20°C.[1][4] When stored correctly, the stock solution is stable for up to one year.[1][4][9]

Protocol 2: In Vitro EdU Labeling of Proliferating Cells

This protocol provides a general procedure for labeling newly synthesized DNA in cultured cells with EdU.

Materials:

  • Cells cultured in appropriate medium

  • 10 mM EdU stock solution

  • Complete cell culture medium

  • Fixation solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)[8]

  • Wash buffer (e.g., 3% BSA in PBS)

  • Click chemistry detection reagents (fluorescent azide, copper sulfate, reducing agent)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere and enter a proliferative state.

  • EdU Incubation: Prepare the EdU working solution by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentration (typically 10-20 µM).[8] Remove the old medium from the cells and add the EdU-containing medium.

  • Incubation: Incubate the cells under their optimal growth conditions for the desired period to allow for EdU incorporation into newly synthesized DNA. The incubation time can range from minutes to hours depending on the cell type and experimental design.

  • Fixation: After incubation, remove the EdU-containing medium and wash the cells with PBS. Fix the cells with a fixation solution for 15 minutes at room temperature.[8]

  • Permeabilization: Wash the fixed cells with a wash buffer. Permeabilize the cells with a permeabilization solution for 20 minutes at room temperature to allow the click chemistry reagents to access the nucleus.[8]

  • Click Reaction: Wash the permeabilized cells with a wash buffer. Prepare the click reaction cocktail containing the fluorescent azide, copper sulfate, and a reducing agent according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells with a wash buffer to remove excess reagents. The cells are now ready for imaging using a fluorescence microscope or analysis by flow cytometry.

Visualizations

EdU_Mechanism_of_Action EdU EdU (Thymidine Analog) Cell Proliferating Cell EdU->Cell Enters Cell DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase Substrate S_Phase S-Phase (DNA Replication) Cell->S_Phase Incorporated_DNA Newly Synthesized DNA (with incorporated EdU) DNA_Polymerase->Incorporated_DNA Incorporation S_Phase->DNA_Polymerase Click_Reaction Click Reaction (Copper-Catalyzed) Incorporated_DNA->Click_Reaction Detected_DNA Fluorescently Labeled DNA Click_Reaction->Detected_DNA Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Click_Reaction Microscopy Fluorescence Microscopy / Flow Cytometry Detected_DNA->Microscopy Detection

Caption: Mechanism of EdU incorporation and detection.

EdU_Experimental_Workflow start Start prepare_stock Prepare 10 mM EdU Stock Solution start->prepare_stock culture_cells Culture Proliferating Cells start->culture_cells add_edu Incubate with EdU (Working Concentration) prepare_stock->add_edu culture_cells->add_edu fix_cells Fix Cells add_edu->fix_cells permeabilize_cells Permeabilize Cells fix_cells->permeabilize_cells click_reaction Perform Click Reaction with Fluorescent Azide permeabilize_cells->click_reaction wash_cells Wash Cells click_reaction->wash_cells analyze Analyze via Microscopy or Flow Cytometry wash_cells->analyze end End analyze->end

Caption: Experimental workflow for an EdU cell proliferation assay.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Eduline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) is a quinoline alkaloid found in a variety of plant species, including Skimmia japonica, Casimiroa edulis, and Orixa japonica.[1] As a member of the quinolone class of compounds, which are known for their diverse biological activities, the accurate detection and quantification of this compound are crucial for phytochemical analysis, drug discovery, and metabolic studies. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a highly sensitive and specific method for the analysis of this compound in complex matrices.

These application notes provide an overview of the mass spectrometric properties of this compound and generalized protocols for its analysis.

Data Presentation: Mass Spectrometric Data for this compound

The following table summarizes the key mass spectrometric information for this compound, which is essential for its identification and quantification.

ParameterValueSource
Chemical Formula C₁₇H₁₅NO₂[2]
Molecular Weight 265.31 g/mol [2]
Exact Mass 265.110279 g/mol [2]
CAS Registry Number 6878-08-6[2]
Primary MS Type Gas Chromatography-Mass Spectrometry (GC-MS)[2]
Major Fragment Ions (m/z) Due to licensing restrictions, a full list of fragment ions is not available in the public domain. However, analysis would typically involve monitoring the molecular ion and characteristic fragment ions for confident identification.

Experimental Protocols

The following are generalized protocols for the extraction and mass spectrometric analysis of quinoline alkaloids, like this compound, from plant materials. These should be considered as a starting point and may require optimization for specific research needs.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from plant tissues.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ammonia solution (25%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Moisten the powdered plant material with a 10% ammonia solution.

  • Extract the moistened material with a mixture of chloroform and methanol (ratio may need optimization, e.g., 3:1 v/v) at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using techniques like column chromatography if necessary, or directly prepared for MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol is suitable for the analysis of thermally stable and volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for alkaloid analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-500

Protocol 3: LC-MS/MS Analysis of this compound

This protocol is ideal for the analysis of this compound in complex mixtures and for high-sensitivity quantification.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm)

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM) - requires selection of precursor and product ions for this compound.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis start Plant Material extraction Solvent Extraction (e.g., MeOH/CHCl₃) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Optional Purification (e.g., Column Chromatography) concentration->purification final_extract Final Extract purification->final_extract chromatography Chromatographic Separation (GC or LC) final_extract->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analyzer Mass Analysis (Quadrupole, ToF, etc.) ionization->mass_analyzer detection Detection mass_analyzer->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Caption: General experimental workflow for the analysis of this compound.

logical_relationship cluster_compound Target Analyte cluster_technique Analytical Technique cluster_application Applications This compound This compound (Quinoline Alkaloid) ms Mass Spectrometry (MS) This compound->ms is analyzed by phyto Phytochemical Profiling ms->phyto drug Drug Discovery ms->drug meta Metabolomics ms->meta gc Gas Chromatography (GC) gc->ms lc Liquid Chromatography (LC) lc->ms

References

Application Note & Protocol: Quantification of Eduline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eduline is a quinolinone alkaloid with the chemical formula C17H15NO2 and a molecular weight of approximately 265.31 g/mol .[1][2] As a compound of interest in pharmaceutical and phytochemical research, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a comprehensive protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in various matrices. While specific, validated methods for this compound are not widely published, this document outlines a systematic approach based on established principles of HPLC method development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC17H15NO2[1][2]
Molecular Weight265.31 g/mol [2]
IUPAC Name6-methoxy-1-methyl-2-phenylquinolin-4-one[2]
Predicted XlogP3.3[1]

The predicted XlogP value of 3.3 suggests that this compound is a relatively non-polar compound, making it an ideal candidate for reversed-phase chromatography.

Proposed HPLC Method for this compound Quantification

This section details a proposed starting point for the development of an HPLC method for this compound analysis. Optimization will be necessary to achieve the desired performance characteristics.

Chromatographic Conditions
ParameterRecommended ConditionRationale & Optimization Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is suitable for retaining non-polar compounds like this compound. Particle size and column dimensions can be adjusted to improve efficiency and reduce run time.
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A gradient elution (e.g., starting from 50% Acetonitrile and increasing to 90%) is recommended for initial method development to determine the optimal elution conditions. An isocratic elution can be employed for routine analysis once the retention time is established. The addition of a small percentage of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be optimized to balance analysis time and separation efficiency.
Column Temperature 25°CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength To be determined (UV-Vis Detector)A UV scan of this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the instrument.
Internal Standard To be selectedAn internal standard with similar chemical properties and a distinct retention time from this compound should be used for improved accuracy and precision.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.[3][4][5] The following are general protocols that should be optimized for the specific biological matrix.

a) Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

b) Liquid-Liquid Extraction (LLE)

  • To 500 µL of the biological sample, add a suitable internal standard.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6]

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

c) Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a small volume of a strong solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase for analysis.

Method Validation

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Standard_Prep Prepare Standard Curve Solutions Standard->Standard_Prep Sample Biological Sample Sample_Prep Protein Precipitation / LLE / SPE Sample->Sample_Prep HPLC HPLC System (C18 Column, ACN:H2O) Standard_Prep->HPLC Inject Sample_Prep->HPLC Inject Detector UV-Vis Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify this compound Concentration Chromatogram->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Sample_Prep_Decision start Start with Biological Matrix complexity Assess Matrix Complexity start->complexity ppt Protein Precipitation complexity->ppt Low lle Liquid-Liquid Extraction complexity->lle Medium spe Solid-Phase Extraction complexity->spe High end Analyze by HPLC ppt->end lle->end spe->end

Caption: Decision tree for selecting a sample preparation method.

References

Application Notes and Protocols: Eduline as a Potential Biomarker for Pome Fruit Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Eduline and outline a proposed protocol for its validation as a biomarker for the consumption of pome fruits (such as apples, pears, and quinces).

Introduction

This compound is a phenylquinoline compound that has been identified in pome fruits[1][2]. Its presence in these fruits suggests its potential as a specific biomarker for dietary intake. Monitoring dietary habits is crucial in various research settings, including nutritional studies, clinical trials, and epidemiological research. A reliable biomarker for pome fruit consumption could provide an objective measure to complement or replace self-reported dietary data, which is often subject to recall bias.

Chemical Information
PropertyValueReference
Systematic Name 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone[3]
Synonyms This compound[3]
CAS Number 6878-08-6[1][3]
Molecular Formula C17H15NO2[3]
Molecular Weight 265.31 g/mol [3]

Experimental Protocols

Due to the limited published research on this compound as a biomarker, the following protocols are proposed as a general framework for the analytical validation and initial clinical assessment of this compound. These protocols are based on standard practices for biomarker discovery and validation.

Analytical Method Development and Validation

Objective: To develop and validate a robust analytical method for the quantification of this compound in biological matrices (e.g., plasma, urine).

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a suitable technique for the sensitive and specific quantification of small molecules like this compound in complex biological samples.

Protocol:

  • Standard Preparation:

    • Synthesize or procure a certified reference standard of this compound.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of calibration standards by serially diluting the stock solution in the biological matrix of interest (e.g., drug-free plasma or urine).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar molecule not present in the sample) to the plasma or urine samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • HPLC: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • MS/MS: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific transitions of this compound and the internal standard using a standard solution. Use Multiple Reaction Monitoring (MRM) for quantification.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess include:

      • Linearity: Analyze the calibration standards to establish the concentration range over which the assay is linear.

      • Accuracy and Precision: Analyze the QC samples on multiple days to determine the intra- and inter-day accuracy and precision.

      • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference from endogenous compounds.

      • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of this compound.

      • Recovery: Determine the efficiency of the extraction process.

      • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Pilot Human Study: Correlation of this compound Levels with Pome Fruit Consumption

Objective: To investigate the correlation between the intake of pome fruits and the concentration of this compound in a readily accessible biological fluid.

Protocol:

  • Study Design:

    • Recruit a cohort of healthy volunteers.

    • Implement a controlled dietary intervention study.

    • Baseline Phase: Participants abstain from consuming any pome fruits for a defined washout period (e.g., one week).

    • Intervention Phase: Participants consume a standardized amount of a specific pome fruit (e.g., one apple per day) for a defined period (e.g., one week).

    • Follow-up Phase: Participants return to their normal diet.

  • Sample Collection:

    • Collect blood and/or urine samples at multiple time points during each phase of the study (e.g., at the beginning and end of the washout period, daily during the intervention phase, and at the end of the follow-up phase).

    • Record dietary intake using food diaries throughout the study period to monitor compliance and assess the intake of other potential sources of this compound.

  • Sample Analysis:

    • Process and store the collected samples appropriately (-80°C).

    • Analyze the samples for this compound concentration using the validated HPLC-MS/MS method described above.

  • Data Analysis:

    • Correlate the measured this compound concentrations with the recorded pome fruit intake.

    • Determine the pharmacokinetic profile of this compound (e.g., time to peak concentration, elimination half-life) after pome fruit consumption.

    • Assess the sensitivity and specificity of this compound as a biomarker for pome fruit intake.

Visualizations

G cluster_workflow Experimental Workflow: this compound Biomarker Validation start Start: Hypothesis This compound as a biomarker for pome consumption dev_val Analytical Method Development & Validation (HPLC-MS/MS) start->dev_val pilot Pilot Human Study dev_val->pilot diet Controlled Dietary Intervention pilot->diet sample Biological Sample Collection (Plasma, Urine) diet->sample analysis Sample Analysis (Quantification of this compound) sample->analysis data Data Analysis (Correlation with Pome Intake) analysis->data end Conclusion: Validation of this compound as a Biomarker data->end

Caption: Workflow for the validation of this compound as a dietary biomarker.

G cluster_pathway Logical Relationship: Biomarker Application pome Pome Fruit Consumption ingestion Ingestion and Metabolism pome->ingestion This compound This compound in Circulation ingestion->this compound measurement Biomarker Measurement (e.g., in Plasma) This compound->measurement assessment Objective Assessment of Dietary Intake measurement->assessment

Caption: Conceptual pathway from pome consumption to biomarker assessment.

Conclusion

The presence of this compound in pome fruits presents a promising opportunity for its development as a specific biomarker of dietary intake. The proposed protocols provide a roadmap for the analytical validation and initial clinical assessment required to establish the utility of this compound in nutritional research and clinical studies. Further research is warranted to fully characterize the pharmacokinetics of this compound and to validate its use in larger and more diverse populations.

References

Application Notes and Protocols for EdU in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-ethynyl-2'-deoxyuridine (EdU) for analyzing cell proliferation and DNA replication in fluorescence microscopy. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected with high specificity and sensitivity using a copper(I)-catalyzed click reaction.[1][2][3] This method offers significant advantages over traditional BrdU-based proliferation assays, including a faster, more streamlined protocol and better preservation of cellular morphology and antigenicity.[3][4][5]

Principle of EdU Incorporation and Detection

The EdU cell proliferation assay is a two-step process. First, cells are incubated with EdU, which is incorporated into DNA during the S-phase of the cell cycle.[1] Second, the incorporated EdU is detected via a "click" reaction, a bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a fluorescently labeled azide covalently binds to the alkyne group of EdU.[1][2][6] This highly specific and efficient reaction allows for robust and reliable detection of proliferating cells.[7]

EdU_Mechanism cluster_cell Cell cluster_detection Detection (Click Chemistry) EdU EdU (5-ethynyl-2'-deoxyuridine) DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase during S-phase Newly_Synthesized_DNA Newly Synthesized DNA with incorporated EdU DNA_Polymerase->Newly_Synthesized_DNA incorporates Copper_Catalyst Copper(I) Catalyst Newly_Synthesized_DNA->Copper_Catalyst reacts with Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Copper_Catalyst Detected_DNA Fluorescently Labeled DNA Copper_Catalyst->Detected_DNA catalyzes cycloaddition Microscopy Fluorescence Microscopy Detected_DNA->Microscopy visualized by in_vitro_workflow start Start: Plate cells on coverslips label_cells 1. Label cells with EdU (e.g., 10 µM for 1-2 hours) start->label_cells fix_cells 2. Fix cells (e.g., 3.7% formaldehyde for 15 min) label_cells->fix_cells permeabilize 3. Permeabilize cells (e.g., 0.5% Triton X-100 for 20 min) fix_cells->permeabilize click_reaction 4. Perform Click-iT® reaction (30 min, protected from light) permeabilize->click_reaction wash_cells 5. Wash cells click_reaction->wash_cells counterstain 6. (Optional) Counterstain nuclei (e.g., Hoechst 33342) and/or perform antibody staining wash_cells->counterstain mount_image 7. Mount coverslips and image counterstain->mount_image end End: Analyze fluorescence mount_image->end

References

Application Notes and Protocols for Efficacy Studies of Eduline, an Investigational Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eduline is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and inhibit tumor growth. These application notes provide detailed protocols for preclinical in vitro and in vivo studies designed to evaluate the efficacy of this compound.

Proposed Mechanism of Action

This compound is designed to selectively inhibit the catalytic subunit of PI3K, preventing the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption blocks the recruitment and activation of Akt, a serine/threonine kinase. The subsequent loss of Akt signaling is expected to lead to the de-repression of pro-apoptotic proteins and cell cycle arrest, ultimately resulting in decreased cancer cell viability.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates PI3K->PIP3 Converts This compound This compound This compound->PI3K Inhibits Akt Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Proposed signaling pathway of this compound's mechanism of action.

Experimental Design Workflow

A sequential and integrated approach is recommended to evaluate the efficacy of this compound, starting with in vitro assays to determine cellular effects and mechanism of action, followed by in vivo studies to assess anti-tumor activity in a physiological context.

cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Viability Cell Viability Assay (IC50 Determination) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Akt levels) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model Establishment Western_Blot->Xenograft_Model Proceed if promising Treatment This compound Administration (e.g., oral gavage) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Overall experimental workflow for this compound efficacy studies.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Replace the medium in the wells with the this compound-containing medium.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To confirm the inhibition of the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt (p-Akt).

Protocol:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vivo Experimental Protocol

Mouse Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Subcutaneously inject 5 x 10^6 cancer cells (e.g., PC-3) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Monitor the mice for tumor formation.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC50 (µM) after 48h treatment
MCF-7 (Breast Cancer) 12.5 ± 1.8
PC-3 (Prostate Cancer) 8.2 ± 1.1
A549 (Lung Cancer) 25.1 ± 3.5

| HCT116 (Colon Cancer) | 15.7 ± 2.2 |

Table 2: Apoptosis Induction by this compound in PC-3 Cells (24h)

Treatment % Early Apoptotic Cells % Late Apoptotic Cells Total % Apoptotic Cells
Vehicle Control 2.1 ± 0.5 1.5 ± 0.3 3.6 ± 0.8
This compound (8 µM) 15.8 ± 2.1 5.2 ± 1.0 21.0 ± 3.1

| this compound (16 µM) | 28.4 ± 3.5 | 10.1 ± 1.7 | 38.5 ± 5.2 |

Table 3: In Vivo Antitumor Efficacy of this compound in PC-3 Xenograft Model

Treatment Group Average Tumor Volume at Day 21 (mm³) % Tumor Growth Inhibition (TGI) Average Body Weight Change (%)
Vehicle Control 1250 ± 150 - +2.5 ± 1.0

| this compound (50 mg/kg) | 480 ± 95 | 61.6 | -1.8 ± 0.9 |

Logical Relationship of Experimental Design

The following diagram illustrates the logical flow and decision-making process in the preclinical evaluation of this compound.

Hypothesis Hypothesis: This compound inhibits the PI3K/Akt pathway In_Vitro_Screening In Vitro Screening: Determine IC50 across multiple cell lines Hypothesis->In_Vitro_Screening Mechanism_Confirmation Mechanism Confirmation: - Apoptosis Assay - Western Blot for p-Akt In_Vitro_Screening->Mechanism_Confirmation Decision_1 Is In Vitro activity potent and on-target? Mechanism_Confirmation->Decision_1 In_Vivo_Testing In Vivo Efficacy Testing: Xenograft Model Decision_1->In_Vivo_Testing Yes No_Go Stop or Redesign Compound Decision_1->No_Go No Decision_2 Is there significant tumor growth inhibition with acceptable toxicity? In_Vivo_Testing->Decision_2 Go Proceed to further preclinical development Decision_2->Go Yes Decision_2->No_Go No

Caption: Logical decision tree for the preclinical assessment of this compound.

Standard Operating Procedure for Handling Eduline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the term "Eduline" within scientific and pharmaceutical databases has yielded no information on a compound of this name with established biological activity, mechanism of action, or associated experimental protocols. The name "this compound" did not correspond to any known drug, research chemical, or biological agent in the context of drug development, signaling pathways, or established laboratory procedures. One search result identified a chemical compound named "this compound" (6-METHOXY-1-METHYL-2-PHENYL-4(1H)-QUINOLINONE), but provided no data regarding its biological effects or any associated research.[1]

Therefore, it is not possible to provide detailed Application Notes and Protocols specifically for "this compound" as requested.

However, to fulfill the user's request for the structure and content of such a document, a template is provided below using a well-characterized, hypothetical compound, "Exemplarin," which is assumed to be a kinase inhibitor targeting the fictitious "Kinase X" in a cancer-related signaling pathway.

This template demonstrates the expected format for data presentation, experimental protocols, and visualizations.

Exemplarin: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemplarin is a potent and selective small molecule inhibitor of Kinase X, a serine/threonine kinase implicated in the proliferation of various cancer cell lines. These application notes provide standard operating procedures for the in vitro handling and use of Exemplarin in common cell biology and biochemical assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for Exemplarin.

Table 1: In Vitro Potency of Exemplarin

Assay TypeCell LineIC₅₀ (nM)
Kinase ActivityRecombinant Human Kinase X5.2
Cell ProliferationMCF-758
Cell ProliferationA549120
Cell ProliferationHCT11685

Table 2: In Vitro Selectivity Profile of Exemplarin (1 µM screen)

Kinase% Inhibition
Kinase X98
Kinase Y15
Kinase Z8
Kinase A<5

Table 3: Physicochemical Properties of Exemplarin

PropertyValue
Molecular Weight450.5 g/mol
Solubility (PBS, pH 7.4)25 µM
LogP3.1
Signaling Pathway

Exemplarin inhibits Kinase X, which is a key component of the Pro-Survival Signaling Pathway. The diagram below illustrates the mechanism of action.

Exemplarin_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Exemplarin Exemplarin Exemplarin->KinaseX

Exemplarin inhibits the Kinase X signaling pathway.
Experimental Protocols

This protocol describes the use of an MTS assay to determine the effect of Exemplarin on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium

  • 96-well clear-bottom cell culture plates

  • Exemplarin stock solution (10 mM in DMSO)

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare a serial dilution of Exemplarin in complete growth medium. The final concentrations should range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Exemplarin treatment.

  • Remove the medium from the cells and add 100 µL of the prepared Exemplarin dilutions or vehicle control.

  • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀.

This protocol is for assessing the inhibition of Kinase X activity in cells by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Exemplarin stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Exemplarin (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Determine protein concentration using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing a novel compound like Exemplarin.

Experimental_Workflow Compound Compound Synthesis (Exemplarin) Biochemical Biochemical Assay (Kinase Activity) Compound->Biochemical Cellular Cellular Assay (Cell Viability) Biochemical->Cellular Mechanism Mechanism of Action (Western Blot) Cellular->Mechanism Data Data Analysis (IC50, Selectivity) Mechanism->Data

General workflow for in vitro compound testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound X Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of Compound X precipitation in solution. Ensuring that Compound X remains fully dissolved is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my Compound X precipitating out of solution?

A1: Precipitation of poorly water-soluble drugs like Compound X can be caused by several factors, including "solvent shift" when diluting a stock solution (often in a high-concentration organic solvent like DMSO) into an aqueous buffer or cell culture media.[1] Other common causes include temperature fluctuations, changes in pH, high compound concentration, and interactions with other components in the solution.[1][2]

Q2: Can the type of solvent used for the stock solution affect precipitation?

A2: Absolutely. The choice of solvent and the concentration of the stock solution are critical. While organic solvents like DMSO are often necessary to dissolve poorly soluble compounds, a high concentration of the organic solvent in the final working solution can lead to precipitation when it comes into contact with the aqueous environment.[1]

Q3: Does temperature affect the solubility of Compound X?

A3: Yes, temperature can significantly impact solubility. Many compounds are more soluble at warmer temperatures. Therefore, moving solutions from cold storage to a 37°C incubator can sometimes cause precipitation if the compound's solubility limit is exceeded at the lower temperature.[1][2] Conversely, some compounds may precipitate at higher temperatures due to decreased stability.

Q4: Can interactions with media components cause precipitation?

A4: Yes, components in complex solutions like cell culture media can interact with Compound X and lead to precipitation. This can include salts, proteins, and other supplements.[2] For example, calcium salts are known to be prone to precipitation.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to Compound X precipitation during your experiments.

Issue 1: Immediate Precipitate Formation Upon Addition to Aqueous Solution

Symptom: A precipitate is observed immediately after adding the Compound X stock solution to the experimental buffer or media.[1]

Probable Cause: This is often due to "solvent shift," where the rapid dilution of the organic stock solution into the aqueous environment causes the compound to crash out of solution.[1]

Solutions:

SolutionDetailed Protocol
Optimize Dilution Method Instead of adding the stock solution directly, add it dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This helps to avoid localized high concentrations of Compound X that can trigger precipitation.[1]
Pre-warm the Aqueous Solution Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the Compound X stock solution. Many compounds have higher solubility at this temperature.[1]
Adjust Stock Concentration If the issue persists, consider lowering the concentration of your Compound X stock solution. This will require adding a larger volume to your final solution, so be mindful of the final solvent concentration and its potential effects on your experiment.[1]
Test Different Solvents If possible, investigate alternative solvents for your stock solution that are more miscible with your aqueous system.
Issue 2: Precipitate Forms Over Time

Symptom: The solution is initially clear, but a precipitate or cloudiness appears after a few hours or days.

Probable Cause: Delayed precipitation can be due to several factors, including compound instability in the solution, temperature fluctuations, or slow interactions with other components.[1]

Solutions:

SolutionDetailed Protocol
Assess Solution Stability Conduct a solution stability study by preparing the final working solution of Compound X and monitoring it for precipitation at different time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your experiment.[3][4]
Control Temperature Ensure that the incubator or water bath maintains a stable temperature throughout the experiment. Avoid repeated warming and cooling of the solution.[1]
Evaluate pH Measure the pH of the solution after adding Compound X to ensure it hasn't shifted to a range where the compound is less soluble.
Consider Formulation Strategies For long-term experiments, it may be necessary to explore formulation strategies to enhance the solubility of Compound X, such as the use of solubilizing agents or different delivery systems.[5]

Experimental Protocols

Protocol 1: Preparation of Compound X Stock Solution
  • Determine the appropriate solvent: Based on the properties of Compound X, select a suitable organic solvent (e.g., DMSO, ethanol).

  • Weigh the compound: Accurately weigh the desired amount of Compound X powder using a calibrated analytical balance.

  • Dissolve the compound: Add the solvent to the powder and vortex or sonicate until the compound is completely dissolved.

  • Sterile filter (if for cell culture): If the stock solution will be used in cell culture experiments, filter it through a 0.22 µm syringe filter into a sterile tube.

  • Store appropriately: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of Working Solution and Assessment of Precipitation
  • Pre-warm the aqueous solution: Pre-warm the buffer or cell culture medium to the desired experimental temperature.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the final desired concentration of Compound X.

  • Add the stock solution: While gently vortexing or swirling the pre-warmed aqueous solution, add the stock solution dropwise.

  • Visually inspect for precipitation: Immediately after adding the stock solution, visually inspect the working solution for any signs of precipitation or cloudiness.

  • Microscopic examination (for cell culture): For cell-based assays, it is also advisable to examine a small sample of the final working solution under a microscope to check for any fine precipitate that may not be visible to the naked eye.

  • Incubate and monitor: Place the working solution under the experimental conditions and monitor for any delayed precipitation at regular intervals.

Visual Troubleshooting Guides

Precipitation_Troubleshooting_Workflow start Start: Compound X Precipitation Observed immediate_precipitate Immediate Precipitation? start->immediate_precipitate delayed_precipitate Delayed Precipitation? immediate_precipitate->delayed_precipitate No solvent_shift Potential Cause: Solvent Shift immediate_precipitate->solvent_shift Yes instability Potential Causes: - Instability - Temp. Fluctuation - pH Shift delayed_precipitate->instability Yes solution1 Solutions: 1. Optimize Dilution 2. Pre-warm Media 3. Lower Stock Conc. solvent_shift->solution1 solution2 Solutions: 1. Stability Study 2. Control Temp. 3. Check pH instability->solution2 end Resolution solution1->end solution2->end

Caption: Troubleshooting workflow for Compound X precipitation.

Experimental_Workflow_for_Precipitation_Check cluster_prep Preparation cluster_addition Addition cluster_assessment Assessment stock_prep Prepare Stock Solution (e.g., in DMSO) add_dropwise Add Stock Solution Dropwise while Swirling stock_prep->add_dropwise media_prep Pre-warm Aqueous Solution (e.g., Media to 37°C) media_prep->add_dropwise visual_check Visual Inspection for Immediate Precipitate add_dropwise->visual_check microscopic_check Microscopic Examination visual_check->microscopic_check incubation_check Incubate and Monitor for Delayed Precipitate microscopic_check->incubation_check

Caption: Experimental workflow for preparing and assessing Compound X solutions.

References

Eduline Technical Support Center: Ensuring Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Eduline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like many small molecule compounds, can be influenced by several factors. The most common include temperature, pH, exposure to light, and the presence of oxidizing agents.[1][2] It is crucial to adhere to the recommended storage and handling conditions to minimize degradation.

Q2: How should I properly store my stock solution of this compound?

A2: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; refer to the product datasheet for recommended solvents. Generally, sterile aqueous solutions of similar compounds are stable for extended periods when stored at low temperatures.[3]

Q3: Can I store diluted, ready-to-use this compound solutions?

A3: The stability of diluted this compound solutions depends on the diluent and storage conditions. For ready-to-administer solutions, it is recommended to prepare them fresh before each experiment. If short-term storage is necessary, refrigeration at 2-8°C is advisable, but stability under these conditions should be validated for your specific experimental setup.[4] For microbiological reasons, refrigerated storage is generally recommended.[4]

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound may not always be visible. However, signs can include a change in the color or clarity of the solution, or the appearance of precipitates.[5] The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can quantify the amount of active compound remaining.[4][6] A loss of expected biological activity in your assay can also be an indicator of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches. This compound degradation due to improper storage or handling.Prepare fresh dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Variability in experimental conditions.Standardize all experimental parameters, including incubation times, temperatures, and cell densities.
Loss of this compound activity over time in a multi-day experiment. Degradation of this compound in the culture medium at 37°C.Replenish the culture medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).
Adsorption of this compound to plasticware.Use low-adhesion plasticware for preparing and storing this compound solutions.
Precipitation of this compound in the culture medium. Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent used to dissolve this compound is compatible with your cell culture system and does not exceed recommended limits. Consider using a different solvent or a solubilizing agent if compatible with your experiment.
Interaction with components in the culture medium.Test the solubility of this compound in your specific culture medium before starting the experiment.
Unexpected cellular toxicity. Degradation products of this compound may be more toxic than the parent compound.Use freshly prepared this compound solutions and handle them according to the stability guidelines to minimize degradation.
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.

Experimental Protocols: Best Practices for this compound Stability

To ensure the stability of this compound throughout your experiments, please adhere to the following recommended methodologies.

Preparation of this compound Stock Solution
  • Reconstitution: Warm the vial of lyophilized this compound to room temperature before opening. Reconstitute the powder in a sterile, high-purity solvent (e.g., DMSO) to the desired stock concentration as specified on the product datasheet.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure that the final solvent concentration is not cytotoxic to your cells.

  • Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of degradation at physiological temperatures.

Visualizing Experimental Processes

Hypothetical this compound Signaling Pathway

Eduline_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A diagram illustrating a hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Stability

Eduline_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution PrepWorking Prepare Working Solutions PrepStock->PrepWorking StoreRT Room Temperature (25°C) PrepWorking->StoreRT StoreFridge Refrigerated (4°C) PrepWorking->StoreFridge StoreIncubator Incubator (37°C) PrepWorking->StoreIncubator Timepoints Sample at Multiple Time Points StoreRT->Timepoints StoreFridge->Timepoints StoreIncubator->Timepoints HPLC HPLC Analysis Timepoints->HPLC ActivityAssay Cell-Based Activity Assay Timepoints->ActivityAssay

Caption: A workflow for evaluating the stability of this compound under different storage conditions.

References

Eduline Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Eduline (EdU) in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during EdU proliferation assays, offering potential causes and solutions in a structured format.

Issue Potential Cause Recommended Solution
Weak or No EdU Signal Insufficient EdU Incorporation: - Suboptimal EdU concentration.[1] - Inadequate incubation time.[2] - Low percentage of proliferating cells in the population.- Titrate EdU Concentration: Determine the optimal EdU concentration (typically 1-10 µM) for your specific cell line and experimental conditions. - Optimize Incubation Time: Adjust the EdU labeling period based on the cell doubling time. For rapidly dividing cells, a shorter incubation (e.g., 1-2 hours) may be sufficient.[2] - Enrich for Proliferating Cells: Synchronize cell cultures to increase the proportion of cells in the S-phase.
Inefficient Click Reaction: - Degraded or oxidized copper catalyst.[3] - Incorrect reagent concentrations.[4] - Presence of interfering substances (e.g., Tris buffers, DTT).[4]- Prepare Fresh Reagents: Always use freshly prepared copper sulfate and sodium ascorbate solutions.[3] - Optimize Reagent Concentrations: Ensure the correct molar ratios of the azide probe, copper, ligand, and reducing agent are used.[4] - Use Compatible Buffers: Employ PBS or HEPES-based buffers instead of Tris-based buffers which can chelate copper.[4] Remove any reducing agents like DTT prior to the click reaction.[4]
Issues with Fixation and Permeabilization: - Inadequate fixation leading to poor cell preservation. - Over-fixation masking the EdU alkyne group. - Insufficient permeabilization preventing the click reaction cocktail from reaching the nucleus.[5]- Optimize Fixation: Test different fixation protocols. A common starting point is 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6] - Optimize Permeabilization: Use an appropriate permeabilization agent and incubation time. For example, 0.1-0.5% Triton X-100 in PBS for 10-20 minutes is often effective.[3]
High Background Staining Non-specific Binding of the Fluorescent Azide: - Inadequate washing steps.[1] - Insufficient blocking.[1][3] - Autofluorescence of cells or medium components.[7]- Thorough Washing: Increase the number and duration of wash steps after the click reaction to remove unbound fluorescent azide. - Use a Blocking Agent: Incorporate a blocking step with an agent like 3% BSA in PBS before the click reaction.[3] - Select Appropriate Fluorophores: For cell types with high autofluorescence in the green spectrum, consider using red or far-red fluorescent azides (e.g., Alexa Fluor 647).[7]
Precipitation of the Click Reaction Cocktail: - High concentrations of reagents.- Ensure Complete Solubilization: Make sure all components of the click reaction cocktail are fully dissolved before adding to the cells. - Filter Reagents: If precipitation is observed, consider filtering the individual reagent solutions before preparing the final cocktail.
Uneven or Punctate Staining Cell Cycle Stage: - Cells in early or late S-phase may exhibit a punctate staining pattern corresponding to replication foci.[2]- Interpret in Context: Recognize that punctate staining can be a true biological result reflecting the organization of DNA replication.[2] - Adjust EdU Incubation Time: A longer EdU pulse may result in more uniform nuclear staining as more of the genome is replicated.
Issues with Chromatin Accessibility: - Dense chromatin structure preventing uniform access of the click reagents.- Consider DNA Denaturation (with caution): While a key advantage of EdU is avoiding harsh DNA denaturation, in some specific applications with very compact chromatin, a mild denaturation step might be tested, though this can compromise other cellular structures.[8]
Cell Loss During the Assay Harsh Reagent Treatment: - Excessive exposure to fixation or permeabilization agents. - Cytotoxicity from the click reaction components.- Gentle Handling: Minimize the duration and concentration of fixation and permeabilization steps. - Thorough Washing: Ensure complete removal of reagents after each step. - Use Cell Adhesion Plates: For adherent cells, use plates designed to promote cell attachment to reduce detachment during wash steps.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the EdU and BrdU assays?

The primary difference lies in the detection method. BrdU (Bromodeoxyuridine) is detected using an antibody, which requires harsh DNA denaturation (using acid or heat) to expose the incorporated BrdU.[8] This can damage cellular morphology and is often incompatible with the staining of other antigens. EdU (5-ethynyl-2'-deoxyuridine) is detected via a "click" chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), where a small fluorescent azide molecule covalently binds to the alkyne group of EdU.[9] This method is much milder, faster, and does not require DNA denaturation, thus better preserving cell structure and epitopes for multiplexing.[8][9]

Q2: Can EdU be toxic to my cells?

High concentrations of EdU or prolonged exposure can have cytotoxic effects. It is crucial to determine the lowest effective concentration and the shortest necessary incubation time for your specific cell type and experimental goals. A toxicity test, such as an MTT or ATP-based assay, can be performed to assess the impact of different EdU concentrations on cell viability.[10]

Q3: Why are all my cells staining positive for EdU?

If nearly all cells are EdU positive, it could be due to several factors:

  • Long Incubation Time: The EdU incubation period may be too long relative to the cell cycle length, allowing most cells in the population to enter and progress through the S-phase.[2] For a cell line with a 9.5-hour doubling time, a 3.5-hour EdU incubation resulted in almost all cells being stained.[2]

  • Rapidly Proliferating Cell Line: The cell line you are using may have a very high proliferation rate, with a large percentage of cells in the S-phase at any given time.

  • High Background: What appears to be positive staining in all cells could be high, non-specific background. Ensure you have a negative control (no EdU incubation) to assess the level of background fluorescence.[7]

Q4: Can I perform EdU staining in combination with immunofluorescence (IF)?

Yes, one of the major advantages of the EdU assay is its compatibility with immunofluorescence.[11] The general workflow is to perform the EdU labeling, followed by fixation and permeabilization. Then, proceed with the immunofluorescence staining protocol (blocking, primary and secondary antibody incubations). After the IF steps are complete, you can then perform the EdU click reaction. It is important to perform the click reaction after antibody staining because the copper catalyst can damage antibody structures.[11]

Q5: My negative control (no EdU) shows a high signal. What should I do?

A high signal in the no-EdU control indicates non-specific binding of the fluorescent azide or autofluorescence.[7] To troubleshoot this:

  • Improve Washing: Increase the number and volume of washes after the click reaction.

  • Decrease Azide Concentration: Titrate the concentration of the fluorescent azide to the lowest level that still provides a robust positive signal.

  • Check for Autofluorescence: Examine your cells under the microscope before the click reaction to assess their natural fluorescence in the channel you are using. If autofluorescence is high, consider a fluorophore with a different emission spectrum.[7]

  • Ensure Proper Blocking: Use a blocking solution (e.g., BSA) before the click reaction.

Experimental Protocols

Standard Protocol for EdU Staining in Adherent Cells
  • Cell Seeding: Plate cells on coverslips or in microplates at an appropriate density to ensure they are in the exponential growth phase at the time of the experiment.[12]

  • EdU Labeling:

    • Prepare a working solution of EdU in your complete cell culture medium. The final concentration typically ranges from 1 to 10 µM.

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate for the desired length of time (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).[2]

  • Fixation:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Add 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add 0.25% Triton™ X-100 in PBS to the cells and incubate for 20 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, copper (II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate, in a buffer. Note: Prepare this solution fresh and use it immediately.[3]

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.

    • If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst. Incubate for 15 minutes.[3]

    • Wash the cells a final two times with PBS.

  • Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and proceed with fluorescence microscopy analysis.

Visualizations

EdU Incorporation and Detection Workflow

EdU_Workflow cluster_CellCulture 1. EdU Labeling cluster_Staining 2. Cell Preparation & Staining cluster_Analysis 3. Analysis ProliferatingCells Proliferating Cells in Culture EdU_Addition Add EdU to Medium (e.g., 10 µM) ProliferatingCells->EdU_Addition Incubation Incubate (e.g., 2 hours at 37°C) EdU_Addition->Incubation EdU_Incorporation EdU is incorporated into newly synthesized DNA Incubation->EdU_Incorporation Fixation Fixation (e.g., 4% PFA) EdU_Incorporation->Fixation Wash Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization ClickReaction Click Reaction: Add Fluorescent Azide + Catalyst Permeabilization->ClickReaction Wash Wash & Counterstain (e.g., DAPI) ClickReaction->Wash Microscopy Fluorescence Microscopy or Flow Cytometry Wash->Microscopy DataAnalysis Image/Data Analysis (Quantify proliferating cells) Microscopy->DataAnalysis Troubleshooting_WeakSignal Start Start: Weak or No EdU Signal Check_Incorporation Problem with EdU Incorporation? Start->Check_Incorporation Check_ClickReaction Problem with Click Reaction? Check_Incorporation->Check_ClickReaction No Optimize_EdU_Conc Optimize EdU Concentration (Titration: 1-10 µM) Check_Incorporation->Optimize_EdU_Conc Yes Check_Detection Problem with Detection? Check_ClickReaction->Check_Detection No Fresh_Reagents Use Freshly Prepared Click Reagents Check_ClickReaction->Fresh_Reagents Yes Check_Microscope Check Microscope Filters and Settings Check_Detection->Check_Microscope Yes End Resolved: Strong Signal Check_Detection->End No Optimize_Incubation Optimize Incubation Time (Based on cell cycle) Optimize_EdU_Conc->Optimize_Incubation Optimize_Incubation->Check_ClickReaction Check_Buffers Check for Interfering Substances (e.g., Tris, DTT) Fresh_Reagents->Check_Buffers Optimize_Perm Optimize Permeabilization (e.g., Triton X-100 conc./time) Check_Buffers->Optimize_Perm Optimize_Perm->Check_Detection Check_Fluorophore Confirm Fluorophore Compatibility (Excitation/Emission) Check_Microscope->Check_Fluorophore Check_Fluorophore->End CellCycle_EdU G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 EdU EdU DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase DNA_Polymerase->S incorporates EdU in place of Thymidine

References

optimizing Eduline concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Eduline for maximum experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question Possible Cause Suggested Solution
Why am I seeing inconsistent IC50 values for this compound across replicate experiments? 1. Inconsistent cell seeding density. 2. Variability in drug preparation and dilution. 3. Contamination of cell cultures. 4. Fluctuation in incubation times.1. Ensure a homogenous cell suspension and use a calibrated automated cell counter for accurate seeding. 2. Prepare fresh stock solutions and serial dilutions for each experiment. Verify pipette calibration. 3. Regularly test for mycoplasma contamination. 4. Use a precise timer for all incubation steps.
Why is the observed potency of this compound lower than expected? 1. Degradation of this compound stock solution. 2. Suboptimal assay conditions. 3. Cell line may have inherent resistance to MEK inhibitors.1. Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 2. Optimize serum concentration and incubation time for your specific cell line. 3. Verify the mutational status of the MAPK pathway in your cell line (e.g., BRAF, KRAS mutations).
Why are my control (untreated) cells showing high levels of cytotoxicity? 1. High concentration of DMSO in the final culture medium. 2. Poor cell health or over-confluency. 3. Issues with the culture medium or supplements.1. Ensure the final DMSO concentration does not exceed 0.1% (v/v). 2. Use cells in the logarithmic growth phase and ensure they are not over-confluent at the time of treatment. 3. Use fresh, pre-warmed media and high-quality, tested supplements.
Why am I observing significant off-target effects at effective concentrations? 1. This compound may have known off-target activities at higher concentrations. 2. The chosen cell line may be particularly sensitive to these off-targets.1. Consult the literature for known off-target profiles of MEK inhibitors. 2. Perform a dose-response curve for known off-target pathways to determine the therapeutic window. Consider using a more specific inhibitor if available.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and tumor growth.

What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 0.1 nM to 10 µM to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. See the table below for effective concentrations in various cancer cell lines.

How should I prepare and store this compound stock solutions?

This compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the powder in DMSO. Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage (up to 12 months). For short-term storage, a 4°C environment is suitable for up to one week. Avoid repeated freeze-thaw cycles.

Is this compound soluble in aqueous media?

This compound has low solubility in aqueous media. For cell culture experiments, it is recommended to dilute the DMSO stock solution in culture medium to the final desired concentration immediately before use. Ensure thorough mixing to prevent precipitation. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Effective Concentrations of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines after a 72-hour incubation period, as determined by a standard cell viability assay.

Cell LineCancer TypeIC50 (nM)
A375Malignant Melanoma (BRAF V600E)5.2
HT-29Colorectal Adenocarcinoma (BRAF V600E)8.1
HCT116Colorectal Carcinoma (KRAS G13D)15.7
PANC-1Pancreatic Ductal Adenocarcinoma (KRAS G12D)52.3
MCF-7Breast Adenocarcinoma (Wild-type BRAF/KRAS)> 1000

Experimental Protocol: Determination of this compound IC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count using a hemocytometer or automated cell counter. e. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 2,000-10,000 cells/well). f. Seed 100 µL of the cell suspension into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium from your stock solution. A typical concentration range would be 20 µM down to 0.2 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement: a. Following the 72-hour incubation, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT). c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading (medium only) from all experimental wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Visualizations

Eduline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates and activates ERK ERK1/2 MEK->ERK Phosphorylates and activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression IC50_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h for attachment Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat cells with this compound dilutions Prepare_Dilutions->Treat_Cells Incubate_72h 5. Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent 6. Add cell viability reagent Incubate_72h->Add_Reagent Read_Plate 7. Read plate on plate reader Add_Reagent->Read_Plate Analyze_Data 8. Analyze data and calculate IC50 Read_Plate->Analyze_Data

Technical Support Center: Eduline Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Eduline (EdU) fluorescence assays to measure cell proliferation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Background Fluorescence

Q: I am observing high background fluorescence across my entire sample, obscuring the specific EdU signal. What are the common causes and how can I resolve this?

A: High background fluorescence is a common issue in EdU assays and can arise from several factors. Below is a step-by-step guide to troubleshoot and mitigate this problem.

Troubleshooting Guide: High Background

Potential Cause Troubleshooting Steps
Incomplete Removal of Unbound EdU Ensure thorough washing after EdU incubation. It is recommended to wash cells 2-3 times with a buffered saline solution like PBS to remove any unincorporated EdU.[1][2]
Suboptimal Fixation and Permeabilization Improper fixation can lead to non-specific binding. Ensure that the fixation and permeabilization steps are optimized for your cell type.[3] Over or under-fixation can affect staining quality.[4] Standard protocols often use 3.7-4% formaldehyde or paraformaldehyde for fixation, followed by 0.5% Triton X-100 for permeabilization.[5][6][7]
Excessive Concentration of Fluorescent Azide Titrate the concentration of the fluorescent azide to find the optimal balance between signal and background. Using a concentration that is too high can lead to non-specific binding.[2]
Issues with the Click Reaction Cocktail The click reaction cocktail should be prepared fresh and used within 15 minutes of preparation.[5][7][8] The sodium ascorbate solution is particularly susceptible to oxidation and should always be freshly prepared.[8][9] Discoloration of the buffer additive is a sign of degradation, and it should be discarded.[7][10]
Inadequate Washing After Click Reaction Thoroughly wash the samples after the click reaction to remove unbound fluorescent azide.[11] It is recommended to wash three times with 3% BSA in PBS.[7] Increasing the number of BSA washes is an effective method to reduce background.[12]
Autofluorescence Some cell types or tissues may exhibit natural fluorescence (autofluorescence).[2] To check for this, include a control sample that has not been treated with EdU but undergoes the entire staining protocol.[11][12]

Issue 2: Weak or No EdU Signal

Q: My EdU signal is very weak or completely absent, even in my positive control. What could be the problem?

A: A weak or absent EdU signal can be frustrating. This issue often points to problems with EdU incorporation or the click detection reaction.

Troubleshooting Guide: Weak/No Signal

Potential Cause Troubleshooting Steps
Insufficient EdU Incorporation Ensure the EdU concentration and incubation time are optimal for your cell line. A starting concentration of 10 µM for 1-2 hours is common, but this may need to be optimized.[5][7][13] Slow-growing cells may require a longer incubation period.[6] Titrate the EdU concentration to find the optimal level for your specific cells.[7]
Inactive Click Reaction The copper (I) catalyst is essential for the click reaction but can be readily oxidized to the inactive copper (II) state.[14] Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active +1 state.[9][14] Ensure all components of the click reaction cocktail are fresh and have been stored correctly.
Inadequate Permeabilization The click reaction reagents must be able to access the nucleus.[11] Ensure your permeabilization step (e.g., with 0.5% Triton X-100) is sufficient for your cell type.[7] Inadequate permeabilization can prevent the fluorescent azide from reaching the incorporated EdU.[15]
Reagent Incompatibility Certain reagents can interfere with the click reaction. Avoid buffers containing metal chelators like EDTA or EGTA prior to the click reaction, as they can bind to the copper catalyst.[11]
Low Cell Proliferation Rate If your experimental conditions have resulted in low rates of cell division, the EdU signal will inherently be weak. Always include a positive control of rapidly proliferating cells to ensure your protocol and reagents are working correctly.[9]

Issue 3: Uneven Staining

Q: I'm observing patchy or uneven EdU staining across my sample. How can I achieve more uniform staining?

A: Uneven staining can be caused by inconsistencies in cell handling and reagent application.

Troubleshooting Guide: Uneven Staining

Potential Cause Troubleshooting Steps
Non-uniform Cell Culture Ensure cells are seeded evenly and are not clumping. A confluent monolayer that is not overly dense is ideal for adherent cells.
Incomplete Reagent Coverage Make sure that all solutions (EdU, fixative, permeabilization buffer, click reaction cocktail) are added in a sufficient volume to cover the entire sample evenly.[15] Gently rock the plate or slide after adding the click reaction cocktail to ensure even distribution.[5][7][8]
Inadequate Permeabilization Inconsistent permeabilization across the sample can lead to patchy staining.[3][15] Ensure the permeabilization agent is applied uniformly and for the optimal duration.
Sample Drying Do not allow the sample to dry out at any stage of the staining process, as this can lead to increased background and uneven staining.[9]

Experimental Protocols & Data

Recommended Reagent Concentrations for EdU Assay

The following table summarizes typical starting concentrations and ranges for key reagents in an EdU cell proliferation assay. Optimization may be required for specific cell types and experimental conditions.

ReagentTypical Starting ConcentrationConcentration RangeReference
EdU10 µM10-20 µM[5][7]
Formaldehyde (Fixative)3.7%3.7-4%[6][7][13]
Triton X-100 (Permeabilization)0.5%0.1-0.5%[6][7][9]
Copper (II) Sulfate (CuSO₄)Varies by kit50-100 µM (for bioconjugation)[16]
Fluorescent AzideVaries by dye and kit--
Sodium AscorbateVaries by kit2.5 mM or higher[16]

Standard EdU Staining Protocol (Adherent Cells)

  • EdU Labeling:

    • Plate cells on coverslips at the desired density and allow them to attach overnight.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate for 1-2 hours under standard cell culture conditions. The optimal time may vary depending on the cell type's growth rate.[5][13]

  • Fixation:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[6]

  • Permeabilization:

    • Remove the fixative and wash twice with 3% BSA in PBS.

    • Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[6][7]

  • Click Reaction:

    • Wash the cells twice with 3% BSA in PBS.[8]

    • Prepare the click reaction cocktail according to the manufacturer's instructions, ensuring all components are added in the correct order. Use the cocktail within 15 minutes.[8]

    • Add the reaction cocktail to the cells, ensuring they are completely covered.

    • Incubate for 30 minutes at room temperature, protected from light.[5][6][7][8]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.[5][8]

    • If desired, counterstain the nuclei with a DNA stain like Hoechst or DAPI.

  • Imaging:

    • Mount the coverslips and proceed with fluorescence microscopy.

Visual Guides

EdU Assay Workflow

EdU_Workflow cluster_cell_culture Cell Culture cluster_staining Staining Protocol cluster_analysis Analysis Start Seed Cells EdU_Labeling Incubate with EdU Start->EdU_Labeling Fixation Fixation (e.g., Formaldehyde) EdU_Labeling->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Click_Reaction Click Reaction (Fluorescent Azide + Cu(I)) Permeabilization->Click_Reaction Washes Washing Steps Click_Reaction->Washes Counterstain Nuclear Counterstain (Optional) Washes->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: General experimental workflow for an EdU cell proliferation assay.

Click Chemistry Reaction

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst EdU EdU in DNA (Alkyne group) Product Stable Triazole Ring (Covalent Bond) EdU->Product Azide Fluorescent Azide Azide->Product Catalyst Copper (I) [Cu(I)] Catalyst->Product catalyzes

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Eduline degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eduline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation pathways, and prevention of degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a quinolinone derivative with the chemical name 6-methoxy-1-methyl-2-phenylquinolin-4-one. Its chemical structure consists of a quinolinone core, a methoxy group, a methyl group on the nitrogen atom, and a phenyl group. Understanding this structure is crucial for predicting its stability and potential degradation pathways.

PropertyValueSource
Molecular Formula C17H15NO2[1][2]
Molecular Weight 265.31 g/mol [2]
CAS Number 6878-08-6[2]
IUPAC Name 6-methoxy-1-methyl-2-phenylquinolin-4-one[2]

Q2: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, a quinolinone derivative, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The amide bond within the quinolinone ring system may be susceptible to cleavage under acidic or basic conditions, leading to ring opening.

  • Oxidation: The molecule, particularly the electron-rich methoxy and phenyl groups, can be prone to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidative degradation products.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. This may involve the formation of photolytic products or dimerization.

Q3: What are the common signs of this compound degradation in my sample?

Degradation of your this compound sample may be indicated by:

  • A change in the physical appearance of the sample, such as color change or precipitation.

  • The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.

  • A shift in the pH of your solution.

  • A decrease in the expected biological activity of the compound.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC analysis of an this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting: Ensure that this compound is stored in a cool, dark, and dry place. For solutions, use amber vials to protect from light and store at recommended temperatures (e.g., 2-8°C for short-term and -20°C for long-term storage).

  • Possible Cause 2: Degradation due to experimental conditions.

    • Troubleshooting: Evaluate the pH, temperature, and exposure to light during your experiment. If your protocol involves harsh acidic or basic conditions, high temperatures, or prolonged light exposure, consider if these might be contributing to degradation.

  • Possible Cause 3: Contaminated solvents or reagents.

    • Troubleshooting: Use high-purity solvents and fresh reagents for your experiments to avoid introducing contaminants that could catalyze degradation.

Issue 2: The biological activity of my this compound sample is lower than expected.

  • Possible Cause 1: Degradation of the active compound.

    • Troubleshooting: Analyze the purity of your sample using a stability-indicating method like HPLC to check for the presence of degradation products. If degradation is confirmed, prepare fresh solutions from a new stock of this compound.

  • Possible Cause 2: Incorrect concentration of the stock solution.

    • Troubleshooting: Re-verify the concentration of your stock solution. If possible, use a recently prepared and validated solution.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber (e.g., with a UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at various time points.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

3. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Eduline_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound (6-methoxy-1-methyl-2-phenylquinolin-4-one) Hydrolysis_Product Ring-Opened Product (Amide bond cleavage) This compound->Hydrolysis_Product H+/OH- N_Oxide N-Oxide Derivative This compound->N_Oxide [O] Hydroxylated_Product Hydroxylated Phenyl/Quinolinone Ring This compound->Hydroxylated_Product [O] Photolytic_Product Photolytic Isomers/Adducts This compound->Photolytic_Product

Caption: Predicted degradation pathways of this compound under different stress conditions.

Forced_Degradation_Workflow start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress analysis HPLC Analysis stress->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway prevention Develop Prevention Strategies pathway->prevention end End: Stable Formulation prevention->end

Caption: General workflow for a forced degradation study of this compound.

Prevention of this compound Degradation

To minimize the degradation of this compound during storage and experimentation, consider the following preventative measures:

  • Storage:

    • Solid Form: Store solid this compound in a tightly sealed container in a refrigerator or freezer, protected from light and moisture.

    • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and store at low temperatures (2-8°C for short-term, -20°C or lower for long-term). Consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

  • Experimental Handling:

    • Minimize the exposure of this compound solutions to ambient light. Use amber-colored labware or cover glassware with aluminum foil.

    • Avoid high temperatures unless required by the experimental protocol.

    • Use buffers to maintain a stable pH, preferably in the neutral range, to avoid acid or base-catalyzed hydrolysis.

    • If the molecule is found to be particularly susceptible to oxidation, consider adding antioxidants to the formulation, though this should be validated to ensure no interference with the experiment.

References

Technical Support Center: Overcoming Eribulin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Eribulin resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Eribulin and what is its mechanism of action?

A1: Eribulin is a microtubule-targeting agent used in cancer therapy. It functions by inhibiting the growth phase of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to a prolonged block at the G2/M phase of the cell cycle, ultimately inducing programmed cell death, or apoptosis, in cancer cells.

Q2: How do I confirm that my cell line has developed resistance to Eribulin?

A2: Resistance is primarily confirmed by determining the half-maximal inhibitory concentration (IC50) of Eribulin in your cell line and comparing it to the parental (sensitive) cell line.[1][2] A significant increase in the IC50 value, often considered to be between 3- to 10-fold or higher, indicates the development of resistance.[1] This is typically measured using a cell viability assay, such as the MTT or MTS assay.

Q3: What are the common mechanisms of resistance to Eribulin in cancer cell lines?

A3: Cancer cells can develop resistance to Eribulin through various mechanisms, including:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Eribulin out of the cell, reducing its intracellular concentration and effectiveness.[3][4]

  • Genetic mutations: Alterations in the tubulin protein, the direct target of Eribulin, can prevent the drug from binding effectively.

  • Dysregulation of apoptosis: Cancer cells can acquire defects in the apoptotic signaling pathways, making them resistant to the cell death signals initiated by Eribulin.[5][6] This can involve the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][7]

  • Activation of alternative signaling pathways: Cells may develop reliance on compensatory signaling pathways to promote survival and proliferation, bypassing the effects of Eribulin-induced microtubule disruption.[8]

Q4: What are the general strategies to overcome Eribulin resistance in vitro?

A4: Several strategies can be employed to overcome or circumvent Eribulin resistance in cell lines:

  • Combination Therapy: Using Eribulin in combination with other agents can be highly effective.[9][10] This can involve:

    • Efflux Pump Inhibitors: Compounds that block the function of drug efflux pumps, thereby increasing the intracellular concentration of Eribulin.[4][11][12]

    • Inhibitors of Alternative Signaling Pathways: Targeting the compensatory pathways that resistant cells rely on for survival.

    • Other Chemotherapeutic Agents: Using a second cytotoxic drug with a different mechanism of action can create a synergistic effect.[13]

  • Targeted Degradation: Utilizing technologies like PROteolysis Targeting Chimeras (PROTACs) can induce the degradation of proteins that contribute to resistance.[9]

  • Apoptosis Sensitizers: Using agents that promote apoptosis, such as BH3 mimetics, can help restore the cell's ability to undergo programmed cell death in response to Eribulin.[7]

Troubleshooting Guide

Q1: My IC50 values for Eribulin are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Seeding Density: The initial number of cells plated can significantly impact drug response. It is crucial to determine an optimal seeding density where cells are in a logarithmic growth phase throughout the experiment.[14]

  • Assay Duration: The length of drug exposure can affect the calculated IC50. Ensure the assay duration is consistent.

  • Reagent Variability: Ensure that all reagents, including cell culture media and the drug itself, are from consistent lots and are not degraded.

  • Experimental Technique: Minor variations in pipetting or incubation times can lead to variability. Automation of liquid handling steps can help minimize this.[15]

  • Cell Line Stability: If you are working with a newly generated resistant line, it may not be stable. Ensure the resistance phenotype is stable over several passages in the absence of the drug.

Q2: My Eribulin-resistant cell line grows much slower than the parental line. How does this affect my experiments?

A2: Differences in proliferation rates between sensitive and resistant cells can confound the interpretation of standard cell viability assays.[14] A slower growth rate in the resistant line might make it appear more "resistant" than it actually is in an endpoint assay. Consider using growth rate inhibition (GR) metrics, which account for differences in cell division rates, to get a more accurate measure of drug sensitivity.[15]

Q3: I am not observing the expected G2/M arrest in my cells after Eribulin treatment. What should I check?

A3: If you are not seeing the expected cell cycle arrest, consider the following:

  • Drug Concentration and Treatment Time: You may need to optimize the concentration of Eribulin and the duration of treatment. A time-course experiment can help determine the optimal time point to observe maximal G2/M arrest.

  • Cell Synchronization: If your cell population is not actively dividing, you may not observe a clear cell cycle block. You can try synchronizing the cells before adding the drug.

  • Flow Cytometry Protocol: Ensure your cell fixation and staining protocol for propidium iodide (PI) is optimized for your cell line to avoid artifacts.

  • Alternative Resistance Mechanisms: The cells may have developed a resistance mechanism that allows them to bypass the G2/M checkpoint.

Q4: I am trying to generate an Eribulin-resistant cell line, but the cells die at very low concentrations. What can I do?

A4: Generating a resistant cell line requires a gradual increase in drug concentration.[1][2]

  • Start with a low concentration: Begin by exposing the cells to a concentration of Eribulin around the IC20 (the concentration that inhibits growth by 20%).

  • Stepwise dose escalation: Once the cells have recovered and are growing steadily, gradually increase the drug concentration.[16] The increments should be small enough to allow a subset of cells to survive and proliferate.[1]

  • Pulsed treatment: Another approach is to use a pulsed treatment, where the cells are exposed to the drug for a period and then allowed to recover in drug-free media before the next exposure.[17]

  • Patience is key: Developing a stable resistant cell line can take several months.

Quantitative Data Summary

Table 1: IC50 Values of Eribulin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
A549Lung Carcinoma10-100Sensitive
DU-145Prostate Carcinoma10-100Sensitive
HCT-116Colon Carcinoma10-100Sensitive
HL-60Promyelocytic Leukemia10-100Sensitive
NCI-H460Lung Carcinoma10-100Sensitive
PC-3Prostate Carcinoma10-100Sensitive
HCT15Colon Carcinoma52Known to be multidrug resistant (MDR+)
HepG2Hepatocellular Carcinoma9Sensitive

Note: IC50 values are approximate and can vary based on experimental conditions. The range of 10-100 nM is frequently cited for a panel of 16 different cancer cell lines.[18]

Experimental Protocols

Protocol 1: Generation of an Eribulin-Resistant Cell Line

This protocol outlines the process of developing a drug-resistant cell line through continuous exposure to increasing concentrations of Eribulin.[1][2][17]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Eribulin stock solution

  • Cell culture flasks/dishes

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

  • Initial Exposure: Start by culturing the parental cell line in a medium containing a low concentration of Eribulin (e.g., at the IC20).

  • Monitoring Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.

  • Subculturing: When the surviving cells reach about 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of Eribulin.

  • Dose Escalation: Once the cells are growing consistently at the initial concentration, increase the Eribulin concentration by a small factor (e.g., 1.5 to 2-fold).[1]

  • Repeat and Select: Repeat steps 2-4 for several months. The surviving cells are being selected for their ability to withstand higher concentrations of the drug.

  • Characterization: Periodically, freeze down stocks of the cells at different resistance levels. Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line), perform a full characterization, including IC50 determination, to confirm the resistance phenotype.

Protocol 2: Assessing Drug Sensitivity via MTT Assay

This protocol describes how to determine the IC50 of Eribulin using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Complete cell culture medium

  • Eribulin stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Eribulin in complete medium. Remove the old medium from the wells and add the Eribulin dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Eribulin concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining

This protocol details the detection of apoptosis induced by Eribulin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[18]

Materials:

  • Cells and 6-well plates

  • Eribulin stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of Eribulin and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Collect the supernatant (containing floating, potentially apoptotic cells) and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells and centrifuge.

  • Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

G cluster_0 Mechanism of Eribulin Action & Resistance cluster_1 Resistance Mechanism Eribulin Eribulin Microtubules Microtubule Dynamics Eribulin->Microtubules Inhibits Growth G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces ABC_Transporter ABC Transporter (P-gp) Eribulin_Efflux Eribulin Efflux ABC_Transporter->Eribulin_Efflux Mediates Eribulin_Efflux->Eribulin Reduces Intracellular Concentration G start Start: Parental Cell Line expose_low_dose Expose to low dose Eribulin (IC20) start->expose_low_dose monitor_growth Monitor for recovery and proliferation expose_low_dose->monitor_growth subculture Subculture surviving cells monitor_growth->subculture increase_dose Gradually increase Eribulin concentration subculture->increase_dose stable_growth Stable growth achieved? increase_dose->stable_growth stable_growth->monitor_growth No characterize Characterize Resistant Line: - Determine IC50 - Analyze mechanism stable_growth->characterize Yes end End: Stable Resistant Cell Line characterize->end G start Issue: Inconsistent IC50 values q1 Check Cell Seeding Density Is it optimal and consistent? start->q1 q2 Verify Reagent Stability Are drug stocks and media fresh? q1->q2 Yes solution1 Solution: Optimize seeding density q1->solution1 No a1_yes Yes a1_no No q3 Standardize Assay Protocol Are incubation times and pipetting consistent? q2->q3 Yes solution2 Solution: Prepare fresh reagents q2->solution2 No a2_yes Yes a2_no No q4 Assess Cell Line Stability Is the resistance phenotype stable over passages? q3->q4 Yes solution3 Solution: Automate liquid handling if possible q3->solution3 No a3_yes Yes a3_no No solution4 Solution: Re-clone or re-derive the cell line q4->solution4

References

Technical Support Center: Enhancing the Yield of Eduline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eduline synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, offering comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone).

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

This compound is a phenylquinoline derivative with the IUPAC name 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone. Its chemical formula is C₁₇H₁₅NO₂ and it has a molecular weight of 265.31 g/mol .[1][2][3]

Q2: What are the common synthetic routes to this compound and related quinolinones?

The synthesis of 4-quinolinone derivatives like this compound often involves cyclization reactions. A common approach is the Conrad-Limpach reaction or a variation thereof, where an aniline is reacted with a β-ketoester followed by thermal or acid-catalyzed cyclization. For N-substituted quinolinones like this compound, an N-alkylation step is required.

Q3: My this compound synthesis is resulting in a low yield. What are the general factors I should investigate?

Low yields in quinolinone synthesis can often be attributed to several factors. These include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the presence of moisture. Optimizing these parameters is crucial for improving the yield.

Q4: How can I monitor the progress of my this compound synthesis reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TCC). This technique helps in determining the consumption of starting materials and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is consistently below expectations.

Possible Causes & Solutions:

  • Incomplete Cyclization: The ring-closing step to form the quinolinone core may be inefficient.

    • Solution: Ensure the cyclization conditions are optimal. For thermally induced cyclizations, ensure the temperature is high enough (typically 250-260 °C) and maintained for a sufficient duration. For acid-catalyzed cyclizations, screen different acids (e.g., polyphosphoric acid, Dowex-50) and optimize the concentration and temperature.

  • Side Reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the formation of the isomeric 2-quinolinone.

    • Solution: The choice of cyclization method can influence the regioselectivity. Thermal cyclization of an anilinocrotonate, for instance, typically favors the 4-quinolinone. Carefully control the reaction temperature, as higher temperatures can sometimes lead to side product formation.

  • Purity of Reactants: Impurities in the starting aniline or β-ketoester can interfere with the reaction.

    • Solution: Ensure the purity of all starting materials. Recrystallize or distill the reactants if necessary.

  • Suboptimal N-Alkylation: The methylation step to introduce the N-methyl group might be inefficient.

    • Solution: Optimize the N-alkylation conditions. Common methylating agents include methyl iodide or dimethyl sulfate. Use an appropriate base (e.g., K₂CO₃, NaH) and a suitable solvent (e.g., acetone, DMF). Monitor the reaction by TLC to ensure complete conversion.

Issue 2: Formation of Impurities and Byproducts

Symptom: The crude product shows multiple spots on the TLC plate, indicating the presence of impurities.

Possible Causes & Solutions:

  • Formation of 2-Quinolinone Isomer: As mentioned, the formation of the isomeric 2-quinolinone is a potential side reaction.

    • Solution: Adjust the cyclization strategy. The Conrad-Limpach synthesis (reaction of aniline with a β-ketoester followed by thermal cyclization) generally favors the 4-quinolinone product.

  • Incomplete Reaction: Unreacted starting materials will contaminate the product.

    • Solution: Monitor the reaction closely by TLC to ensure it goes to completion. If necessary, increase the reaction time or temperature cautiously.

  • Decomposition: The product or intermediates might be unstable under the reaction conditions.

    • Solution: If decomposition is suspected, consider using milder reaction conditions, such as lower temperatures or less harsh catalysts.

Issue 3: Difficulties in Product Purification

Symptom: The isolation of pure this compound from the reaction mixture is challenging.

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: Byproducts may have similar polarities to this compound, making chromatographic separation difficult.

    • Solution: Optimize the mobile phase for column chromatography to achieve better separation. A combination of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be an effective purification method.

  • Product Precipitation Issues: The product may not crystallize easily from the purification solvent.

    • Solution: Try different solvent systems for recrystallization. Seeding the solution with a small crystal of pure product can sometimes induce crystallization.

Experimental Protocols

General Protocol for the Synthesis of a 2-Phenyl-4H-chromen-4-one Derivative

This protocol describes the synthesis of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, which can be adapted for this compound synthesis by using the appropriate starting materials.

Step 1: Synthesis of Chalcone (Aldol Condensation) [2]

  • To a solution of 2-hydroxyacetophenone in methanol, add an equimolar amount of 4-(methylthio)benzaldehyde.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone. The reported yield for this step is approximately 70%.[2]

Step 2: Oxidative Cyclization to form the Chromone Ring [2]

  • Dissolve the chalcone in chloroform.

  • Add a solution of bromine in chloroform dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Evaporate the solvent, and purify the crude product by column chromatography to yield the chromone. The reported yield for a similar step is around 52%.[2]

Step 3: Oxidation of the Thioether [2]

  • Dissolve the chromone from the previous step in a mixture of THF and water.

  • Add Oxone® and stir the mixture for 12 hours.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under vacuum.

  • Purify the product by recrystallization. The reported yield for this step is approximately 78%.[2]

Quantitative Data

The following tables summarize quantitative data for the synthesis of 2-phenyl-4H-chromen-4-one derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Yields of 2-Phenyl-4H-chromen-4-one Derivatives

CompoundSynthetic StepYield (%)Reference
Chalcone 1Aldol Condensation70[2]
Chromene 2Oxidative Cyclization52[2]
Chromone 3Oxidation78[2]
Hydroxychromone 4H₂O₂ Treatment78[2]
Alkoxychromones 5a-dAlkylation31-40[2]
Acetylchromone 6Acetylation68[2]

Visualizations

Experimental Workflow for Chromone Synthesis

The following diagram illustrates a general workflow for the synthesis of 2-phenyl-4H-chromen-4-one derivatives.

experimental_workflow start Starting Materials (2-hydroxyacetophenone, benzaldehyde derivative) step1 Step 1: Aldol Condensation - Base (e.g., NaOH) - Solvent (e.g., MeOH) - Room Temperature start->step1 intermediate1 Chalcone Intermediate step1->intermediate1 step2 Step 2: Oxidative Cyclization - Oxidizing Agent (e.g., Br₂) - Solvent (e.g., CHCl₃) intermediate1->step2 intermediate2 Chromone Derivative step2->intermediate2 step3 Step 3: Further Functionalization (e.g., Oxidation, Alkylation) - Specific Reagents intermediate2->step3 product Final Product (Substituted 2-phenyl-4H-chromen-4-one) step3->product purification Purification (Column Chromatography, Recrystallization) product->purification

A generalized workflow for the synthesis of 2-phenyl-4H-chromen-4-one derivatives.
Signaling Pathway

While specific signaling pathway information for this compound is limited in the provided search results, related flavonoid compounds, which share the 2-phenyl-4H-chromen-4-one core structure, have been shown to exhibit anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway.[1] The following diagram illustrates this pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Upregulates AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Cytokines Upregulates Eduline_like This compound-like Compounds (2-phenyl-4H-chromen-4-ones) Eduline_like->TLR4 Inhibit Eduline_like->MAPK_pathway Inhibit

Inhibition of the TLR4/MAPK signaling pathway by 2-phenyl-4H-chromen-4-one derivatives.

References

Eduline assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the 5-ethynyl-2'-deoxyuridine (EdU) cell proliferation assay. Variability and reproducibility are common challenges, and this guide is designed for researchers, scientists, and drug development professionals to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for EdU?

A1: A typical starting point for most mammalian cell lines is a final EdU concentration of 10 µM.[1][2] The incubation time can vary depending on the cell cycle length of your specific cells. A common starting duration is 1-2 hours.[1][2] However, for slowly proliferating cells, such as primary cells, a longer incubation time may be necessary.[1][3] It is crucial to optimize these parameters for each cell type and experimental condition to achieve a balance between robust labeling and minimal cytotoxicity.[2][4]

Q2: I am observing very high background fluorescence across my entire sample. What are the likely causes and solutions?

A2: High background can obscure your specific signal and is often caused by several factors:

  • Inadequate Washing: Insufficient washing after the click reaction can leave residual fluorescent azide. The best method to reduce this is to increase the number of washes with a buffer containing a mild detergent (e.g., 3% BSA in PBS).[5][6]

  • Excessive Azide-Fluorophore Concentration: Using too high a concentration of the fluorescent azide in the click reaction cocktail can lead to non-specific binding.[7] Titrate the azide to find the optimal concentration for your experiment.

  • Autofluorescence: Some cell types or tissues may exhibit natural autofluorescence. It is important to include a control sample that has not been treated with EdU but has undergone the entire click reaction and imaging process to assess the level of autofluorescence.[5][7]

Q3: My EdU signal is very weak or completely absent. How can I troubleshoot this?

A3: A weak or absent signal suggests a problem with either EdU incorporation or the click detection reaction.

  • Suboptimal EdU Labeling: The EdU concentration or incubation time may be insufficient for your cell type.[8] Try increasing the EdU concentration (e.g., up to 50 µM) or the incubation period.[3]

  • Inactive Click Reaction Cocktail: The copper-catalyzed click reaction is sensitive to reagent degradation. Ensure the copper catalyst solution is fresh and that the reducing agent (e.g., sodium ascorbate) solution is made immediately before use, as it oxidizes quickly.[5][9] The buffer additive should be colorless; a yellow or brown color indicates degradation and it should be discarded.[8]

  • Inadequate Permeabilization: The click reaction reagents must be able to enter the nucleus to react with the incorporated EdU. Ensure that your permeabilization step (e.g., using 0.5% Triton X-100) is sufficient.[8]

  • Reagent Incompatibility: Avoid using buffers containing chelating agents like EDTA prior to the click reaction, as they can sequester the copper catalyst.[5]

Q4: Can I stop the protocol and store my samples at any point?

A4: Yes, it is possible to pause the protocol. The most common and safest stopping point is after the fixation and subsequent washing steps. Samples can be stored in PBS at 4°C overnight or for up to a week.[5][7] It is also possible to store samples after the click reaction and final washes before proceeding to counterstaining and imaging.[5]

Q5: Why am I seeing a decrease in my DAPI or Hoechst signal after the click reaction?

A5: The copper catalyst used in the standard click reaction can cause a slight denaturation of DNA. This can interfere with the binding of DNA intercalating dyes like DAPI and Hoechst, leading to a reduced signal.[5] This effect is generally less pronounced with newer kits that use a lower copper concentration.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with EdU assay variability and reproducibility.

Issue 1: High Signal Variability Between Replicates

High variability can undermine the statistical power of your results. The source can often be traced to inconsistencies in cell handling and plating.[10][11]

Troubleshooting Workflow for High Variability

Start High Variability Observed CheckDensity 1. Review Cell Seeding Protocol - Is cell density consistent? - Are cells evenly distributed? Start->CheckDensity CheckHandling 2. Assess Cell Handling Technique - Consistent pipetting? - Minimized edge effects? CheckDensity->CheckHandling [ Density Consistent ] SolutionDensity Solution: Optimize and standardize seeding density. Use automated cell counter for accuracy. CheckDensity->SolutionDensity [ Density Inconsistent ] CheckReagents 3. Evaluate Reagent Preparation - Freshly prepared? - Consistent volumes added? CheckHandling->CheckReagents [ Handling Consistent ] SolutionHandling Solution: Use reverse pipetting. Avoid seeding in outer wells of plate to mitigate edge effects. CheckHandling->SolutionHandling [ Handling Inconsistent ] SolutionReagents Solution: Prepare master mixes for EdU and click reaction cocktails. Use calibrated pipettes. CheckReagents->SolutionReagents [ Reagents Inconsistent ] End Reduced Variability CheckReagents->End [ Reagents Consistent ] SolutionDensity->CheckHandling SolutionHandling->CheckReagents SolutionReagents->End

Caption: Troubleshooting workflow for high assay variability.
Issue 2: Poor Signal-to-Noise Ratio (Weak Signal and/or High Background)

A poor signal-to-noise ratio makes it difficult to distinguish truly positive cells from background noise.

Quantitative Factors to Optimize
ParameterRecommended RangeKey ConsiderationsReference(s)
Cell Seeding Density 50-80% confluenceOver-confluence can inhibit proliferation; too sparse can lead to poor cell health. Density should be optimized for the specific cell line and experiment duration.[8][12]
EdU Concentration 10 - 50 µMStart with 10 µM. Higher concentrations may be needed for shorter incubation times or slow-dividing cells but can also increase cytotoxicity.[3][8]
EdU Incubation Time 1 - 16 hoursDependent on cell cycle length. Longer times increase the number of labeled cells but may not be suitable for pulse-chase experiments. For HeLa cells, a 4-hour incubation is common.[3][8]
Fixative 3.7-4% Paraformaldehyde (PFA)Fixation for 15 minutes at room temperature is standard. Over-fixation can mask epitopes if performing subsequent immunofluorescence.[8]
Permeabilization 0.5% Triton X-100 in PBSA 20-minute incubation is typical. Insufficient permeabilization prevents click reagents from reaching the nucleus.[8][13]
Example Data: Effect of EdU Incubation Time

The following table, adapted from data on chicken splenocytes, illustrates how incubation time can significantly impact the percentage of EdU-positive cells detected.[3]

EdU Incubation TimeMean % of Proliferating Cells (± SD)
4 hours6.5% (± 1.5)
8 hours9.4% (± 1.2)
16 hours18.4% (± 3.1)

This data highlights the need to empirically determine the optimal incubation time for your experimental system.[3]

Detailed Experimental Protocols

Standard EdU Assay Protocol for Microscopy (Adherent Cells)

This protocol provides a standard workflow. Reagent volumes are suggested for wells of a 24-well plate containing coverslips.

Protocol Workflow Diagram

cluster_0 Cell Preparation & Labeling cluster_1 Fixation & Permeabilization cluster_2 Click Reaction & Staining A 1. Seed Cells on Coverslips (Grow to 50-80% confluence) B 2. Add EdU to Culture Medium (e.g., 10 µM final concentration) A->B C 3. Incubate (e.g., 1-4 hours at 37°C) B->C D 4. Fixation (4% PFA, 15 min, RT) C->D E 5. Wash (2x) (3% BSA in PBS) D->E F 6. Permeabilization (0.5% Triton X-100, 20 min, RT) E->F G 7. Wash (2x) (3% BSA in PBS) F->G I 9. Add Cocktail to Cells (Incubate 30 min, RT, dark) G->I H 8. Prepare Click Cocktail (Use immediately) H->I J 10. Wash (1x) (3% BSA in PBS) I->J K 11. Counterstain (e.g., DAPI) & Final Washes J->K L Analysis GF Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Cyclins Cyclin D/E Synthesis PI3K->Cyclins RAS->Cyclins CDK CDK4/6 & CDK2 Activation Cyclins->CDK Rb Rb Phosphorylation & E2F Release CDK->Rb G1S G1/S Transition Rb->G1S EdU DNA Synthesis (EdU Incorporation) G1S->EdU

References

Technical Support Center: Refining EdU Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vivo EdU (5-ethynyl-2'-deoxyuridine) labeling experiments.

Troubleshooting Guides

This section addresses common issues encountered during in vivo EdU experiments, offering potential causes and solutions in a structured format.

Issue 1: Low or No EdU Signal

Potential CauseSuggested Solution
Inadequate EdU Dosage The concentration of EdU may be too low for sufficient detection. It's recommended to perform a dose-response experiment to determine the optimal concentration for your specific animal model and tissue of interest. Lower concentrations may be needed for longer incubation periods.[1][2]
Suboptimal Administration Route The chosen delivery method (e.g., intraperitoneal injection, oral gavage, drinking water) may not be optimal for reaching the target tissue efficiently.[1][3] Consider alternative routes based on the tissue's accessibility and vascularization.
Incorrect Timing The time between EdU administration and tissue harvesting is critical. If the harvest time is too short, there may not be enough time for EdU to be incorporated into the DNA of proliferating cells.[2] Conversely, if the time is too long, the signal may be diluted through cell division.[4]
Inefficient Click-iT™ Reaction Ensure all components of the Click-iT™ reaction cocktail are prepared correctly and are not expired. The buffer additive should not be brown, as this indicates oxidation. The reaction should be performed in the dark to prevent photobleaching of the fluorescent azide.[1][3]
Improper Tissue Fixation and Permeabilization Over- or under-fixation can impede the accessibility of the Click-iT™ reagents to the incorporated EdU.[2] Optimize fixation and permeabilization times and reagent concentrations for your specific tissue type.
Fluorescence Quenching Ensure that the mounting medium is compatible with the fluorophore used and that the imaging equipment is properly calibrated for the specific excitation and emission wavelengths.[2]

Issue 2: High Background or Non-Specific Staining

Potential CauseSuggested Solution
Incomplete Washing Thorough washing after the Click-iT™ reaction is crucial to remove unbound fluorescent azide.[2] Increase the number and duration of wash steps.
Inadequate Blocking For experiments involving antibody co-staining, use appropriate blocking agents to prevent non-specific antibody binding.[2]
Autofluorescence Some tissues exhibit natural fluorescence. To mitigate this, consider using a fluorophore with a longer wavelength (e.g., red or far-red) and perform spectral unmixing if your imaging system allows.
Cell Death High concentrations of EdU can be cytotoxic, leading to DNA damage and apoptosis.[5][6][7] Dead cells can non-specifically take up the fluorescent dye. Use a viability dye to exclude dead cells from your analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between EdU and BrdU for in vivo proliferation studies?

A1: Both EdU and BrdU are thymidine analogs incorporated into newly synthesized DNA during the S-phase of the cell cycle. The primary difference lies in their detection methods. BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the BrdU epitope for antibody binding.[8][9][10][11] This can damage tissue morphology and compromise the integrity of other cellular epitopes for co-staining.[9][10] In contrast, EdU is detected via a mild and efficient copper-catalyzed "click" reaction, which does not require DNA denaturation, thus better-preserving cellular and tissue architecture.[5][8][9][10]

Q2: What are the recommended administration routes and dosages for EdU in mice?

A2: The optimal route and dosage depend on the target tissue and the experimental design. Common methods include intraperitoneal (IP) injection, subcutaneous injection, and administration via drinking water for long-term labeling.[1][3][8] A starting point for IP injection in adult mice is 100–200 µl of a 1 mg/ml EdU solution in sterile PBS.[8] However, it is highly recommended to optimize the dosage for your specific experimental conditions.

Q3: Can EdU labeling be combined with immunohistochemistry (IHC)?

A3: Yes, the mild detection chemistry of EdU is highly compatible with subsequent IHC for co-localization studies.[1][3] It is generally recommended to perform the EdU click chemistry reaction before proceeding with antibody staining.[12]

Q4: Is EdU toxic to animals?

A4: While EdU is a powerful tool, high doses can be cytotoxic by inducing DNA damage, cell cycle arrest, and apoptosis.[5][6][7] It is crucial to determine the lowest effective dose for your experiments to minimize potential toxicity.[13] Some studies have shown that at dosages comparable to BrdU, EdU is well-tolerated in various animal models.[13]

Q5: How should I prepare my tissues for EdU detection?

A5: EdU detection is compatible with various tissue preparations, including cryopreserved sections, formalin-fixed, paraffin-embedded (FFPE) tissues, and whole-mount samples.[1] For FFPE tissues, a deparaffinization and rehydration step is required before the Click-iT™ reaction.[1][3]

Quantitative Data Summary

Table 1: Recommended EdU Administration Routes and Dosages in Various Animal Models

Animal ModelAdministration RouteRecommended DosageTarget Tissue(s)Reference(s)
MouseIntraperitoneal (IP) Injection100-200 µg per mouseSmall intestine, Brain, Colon[8][14]
MouseDrinking Water0.2 mg/mLOptic nerves[14][15]
MouseSubcutaneous Injection50 mg/kgOrgan of Corti[14][15]
Rat (newborn)Intraperitoneal (IP) Injection50 µg per g body weightVarious organs[16]
Zebra finchIntramuscular Injection50 µg/gBrain, Liver, Intestine[1]
ChickenSubcutaneous Injection50 µg per g body weightCochlea[1]

Note: These are starting recommendations. Optimization is crucial for each specific experimental setup.

Experimental Protocols

Protocol 1: In Vivo EdU Administration via Intraperitoneal (IP) Injection in Mice

  • Prepare a 1 mg/ml stock solution of EdU in sterile Phosphate Buffered Saline (PBS).[8]

  • For short-term labeling, administer 100-200 µl of the EdU solution via IP injection.[8]

  • For long-term labeling, an initial IP injection can be followed by providing EdU in the drinking water.[8]

  • Harvest organs at the desired time points after administration.

Protocol 2: EdU Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

  • Following EdU administration and tissue harvesting, fix the tissue in formalin, embed in paraffin, and section onto slides using standard histological techniques.[1][3]

  • Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.[1][3]

  • Wash the slides in 3% BSA in PBS.[3]

  • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.

  • Incubate the tissue sections with the Click-iT™ reaction cocktail for 30 minutes at room temperature, protected from light.[1][3]

  • Wash the sections thoroughly with 3% BSA in PBS.[3]

  • (Optional) Proceed with primary and secondary antibody incubations for co-staining.

  • Counterstain the nuclei with a suitable dye such as Hoechst 33342.[3]

  • Wash the sections in PBS.[3]

  • Mount the coverslips using an appropriate mounting medium and image the slides.[3]

Visualizations

G cluster_0 In Vivo Administration cluster_1 Tissue Processing cluster_2 EdU Detection cluster_3 Imaging and Analysis A Prepare EdU Solution B Administer EdU to Animal (e.g., IP Injection) A->B C Harvest and Fix Tissue B->C D Embed and Section (FFPE or Cryo) C->D E Deparaffinize and Rehydrate (FFPE only) D->E F Prepare Click-iT™ Reaction Cocktail E->F G Incubate Sections with Reaction Cocktail F->G H Wash Sections G->H I Counterstain Nuclei (e.g., Hoechst) H->I J Mount and Image I->J K Quantify EdU-positive Cells J->K

Caption: General experimental workflow for in vivo EdU labeling and detection.

G Start Low or No EdU Signal Q1 Is this a new protocol or animal model? Start->Q1 A1 Optimize EdU dosage, administration route, and harvest time. Q1->A1 Yes Q2 Are positive controls (e.g., highly proliferative tissue) also negative? Q1->Q2 No A2 Check Click-iT™ reagent preparation and storage. Verify filter sets and microscope settings. Q2->A2 Yes Q3 Is tissue morphology compromised? Q2->Q3 No A3 Optimize tissue fixation and permeabilization steps. Q3->A3 Yes A4 Consider potential EdU toxicity and reduce dosage. Q3->A4 No

Caption: Troubleshooting decision tree for low or no EdU signal.

G Start High Background Staining Q1 Is the background diffuse and widespread? Start->Q1 A1 Increase number and duration of wash steps post-Click-iT™ reaction. Q1->A1 Yes Q2 Are you performing co-staining with antibodies? Q1->Q2 No A2 Ensure proper blocking steps are included before primary antibody incubation. Q2->A2 Yes Q3 Is the background punctate or associated with dead cells? Q2->Q3 No A3 Consider reducing EdU dosage to minimize toxicity. Use a viability dye to exclude dead cells. Q3->A3 Yes A4 Check for tissue autofluorescence. Use a red-shifted fluorophore or spectral imaging. Q3->A4 No

Caption: Troubleshooting decision tree for high background staining.

References

Validation & Comparative

Comparative Efficacy of Osimertinib and Gefitinib in EGFR T790M-Mutant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, against the first-generation TKI, Gefitinib. The focus of this analysis is on their performance in Non-Small Cell Lung Cancer (NSCLC) models that harbor the T790M resistance mutation. This mutation is a critical factor in acquired resistance to early-generation EGFR inhibitors.

Mechanism of Action: A Generational Divide in EGFR Inhibition

Gefitinib, a first-generation EGFR-TKI, functions by reversibly binding to the ATP-binding site within the kinase domain of EGFR.[1][2][3][4] This competitive inhibition is effective in NSCLC driven by sensitizing EGFR mutations, such as exon 19 deletions and L858R, blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT that are essential for cell proliferation and survival.[2][3][5] However, the emergence of the T790M mutation, often referred to as the "gatekeeper" mutation, alters the ATP-binding pocket, which sterically hinders and reduces the affinity of Gefitinib, leading to drug resistance.[1][2]

Osimertinib was specifically engineered to overcome this resistance mechanism.[6][7] As a third-generation EGFR-TKI, it forms an irreversible, covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[2][6][8] This allows for potent and sustained inhibition of EGFR kinase activity, even in the presence of the T790M mutation.[6][9] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its more favorable safety profile compared to earlier-generation TKIs.[6]

Data Presentation: Comparative Efficacy

The following tables summarize the key performance indicators for Osimertinib and Gefitinib, with a focus on the T790M-positive setting. Data is primarily drawn from preclinical studies and pivotal clinical trials.

Table 1: In Vitro Inhibitor Potency (IC50, nM)

CompoundTarget EGFR MutationIC50 (nmol/L)
Gefitinib Exon 19 deletion12
L858R29
T790M >1000
Osimertinib Exon 19 deletion / T790M 12.9
L858R / T790M 11.4
Wild-Type EGFR494

Note: IC50 values are compiled from various studies and can differ based on the specific cell line and assay conditions used. The data provides a representative comparison.[10]

Table 2: Clinical Efficacy in T790M-Positive NSCLC (AURA3 Trial)

The AURA3 trial was a Phase III study evaluating the efficacy and safety of Osimertinib versus platinum-based chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on prior EGFR-TKI therapy.[2][11][12] A direct comparison with Gefitinib is not clinically relevant in this setting due to its lack of efficacy against the T790M mutation.[2]

Efficacy OutcomeOsimertinibPlatinum-Pemetrexed ChemotherapyHazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 10.1 months4.4 months0.30 (0.23-0.41)<0.001
Objective Response Rate (ORR) 71%31%-<0.001

Data sourced from the AURA3 clinical trial.[12]

Table 3: First-Line Clinical Efficacy in EGFR-Mutant NSCLC (FLAURA Trial)

The FLAURA trial compared Osimertinib with standard-of-care first-generation EGFR-TKIs (Gefitinib or Erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.

Efficacy OutcomeOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)0.046
Objective Response Rate (ORR) 80%76%-0.24

Data sourced from the FLAURA clinical trial.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate and compare these inhibitors.

1. In Vitro Cell Proliferation Assay (IC50 Determination)

This assay is fundamental in determining the concentration of an inhibitor required to reduce cell proliferation by 50%.

  • Cell Lines:

    • PC-9: NSCLC cell line with an EGFR exon 19 deletion.

    • NCI-H1975: NSCLC cell line harboring both the L858R sensitizing mutation and the T790M resistance mutation.

    • A549: NSCLC cell line with wild-type EGFR.[14]

  • Procedure:

    • Cells are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The following day, the culture medium is replaced with a medium containing serial dilutions of the test inhibitors (Osimertinib, Gefitinib) or a vehicle control (e.g., DMSO).

    • Cells are incubated for a period of 72 hours.

    • Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.[14][15]

    • Absorbance or luminescence is measured using a microplate reader.

    • Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[14]

2. AURA3 Clinical Trial Protocol (Simplified)

This Phase III clinical trial was pivotal in establishing Osimertinib as the standard of care for patients with T790M-positive NSCLC after progression on a first-line EGFR-TKI.

  • Patient Population: Patients with locally advanced or metastatic NSCLC, confirmed to have the EGFR T790M mutation, who had progressed on prior EGFR-TKI therapy.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either:

    • Osimertinib (80 mg, once daily, orally).

    • Platinum-based doublet chemotherapy (pemetrexed plus carboplatin or cisplatin) for up to six cycles.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.

  • Key Secondary Endpoints: Objective Response Rate (ORR), Duration of Response, Overall Survival (OS), and safety.

  • Tumor Assessment: Performed at baseline, every 6 weeks until disease progression, and then every 12 weeks.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_gefitinib Gefitinib Action cluster_osimertinib Osimertinib Action cluster_pathways cluster_nucleus Nucleus EGFR EGFR Receptor ATP_site ATP Binding Site EGFR->ATP_site Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (1st Gen TKI) Gefitinib->ATP_site Reversibly Inhibits C797 Cysteine-797 (T790M present) PI3K PI3K ATP_site->PI3K RAS RAS ATP_site->RAS Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->C797 Irreversibly Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and points of TKI inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Clinical Trial (AURA3 Model) start_vitro Seed NSCLC Cells (PC-9, NCI-H1975) treatment Treat with serial dilutions of Gefitinib or Osimertinib start_vitro->treatment incubation Incubate for 72 hours treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability ic50 Calculate IC50 Values viability->ic50 patients Recruit Patients: EGFR T790M+ Progressed on 1st Gen TKI randomize 2:1 Randomization patients->randomize osimertinib_arm Osimertinib (80mg daily) randomize->osimertinib_arm n=279 chemo_arm Platinum-Pemetrexed Chemotherapy randomize->chemo_arm n=140 follow_up Follow-up & Tumor Assessment (every 6 weeks) osimertinib_arm->follow_up chemo_arm->follow_up pfs_analysis Primary Endpoint Analysis: Progression-Free Survival follow_up->pfs_analysis

Caption: Workflow for in vitro and clinical evaluation of TKIs.

References

Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the fields of inflammation, immunology, and oncology, the Nuclear Factor-kappa B (NF-κB) signaling pathway represents a critical therapeutic target. This guide provides a comparative analysis of small molecule inhibitors targeting this pathway. Due to the limited availability of public data on the specific quinoline alkaloid Eduline, this analysis will focus on a representative novel quinoline inhibitor, Q3, and compare its performance with established NF-κB inhibitors from different chemical classes: BAY 11-7082 and Parthenolide. This comparison is designed to offer researchers, scientists, and drug development professionals a data-driven overview of their mechanisms and potencies.

Performance Comparison of NF-κB Inhibitors

The efficacy of a signaling pathway inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. The table below summarizes the reported IC50 values for the selected NF-κB inhibitors. It is important to note that these values can vary depending on the cell type, stimulus, and specific assay used.

CompoundChemical ClassMechanism of ActionReported IC50Cell Line / Assay Conditions
Q3 QuinolineInterferes with NF-κB/DNA binding~ 5 µMHeLa cells (TNF-α stimulated, Luciferase reporter assay)[1][2]
BAY 11-7082 Vinyl SulfoneIrreversibly inhibits IκBα phosphorylation5-10 µMHuman endothelial cells (TNF-α stimulated)
Parthenolide Sesquiterpene LactoneInhibits IKK complex1-3 µMMultiple Myeloma cell lines

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is essential to visualize the canonical NF-κB signaling pathway and the experimental workflow used to quantify their inhibitory activity.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p P-IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkBa_p->Proteasome Targeted for Degradation Proteasome->IkBa_p Gene Target Gene Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY117082 BAY 11-7082 BAY117082->IkBa Inhibits Phosphorylation Q3 Q3 DNA DNA (κB site) Q3->DNA Inhibits Binding NFkB_n NF-κB NFkB_n->DNA Binds DNA->Gene

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Seed Reporter Cells Add_Compound Add Test Compound (e.g., Q3) at various concentrations Start->Add_Compound Incubate1 Incubate (1-2 hours) Add_Compound->Incubate1 Stimulate Stimulate with TNF-α (e.g., 20 ng/mL) Incubate1->Stimulate Incubate2 Incubate (3-6 hours) Stimulate->Incubate2 Lyse Lyse Cells Incubate2->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence (Luminometer) Add_Substrate->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

References

Unraveling Eduline: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the experimental reproducibility and therapeutic potential of Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) remains challenging due to a notable scarcity of publicly available research. While the broader class of quinolone derivatives has been studied for various biological activities, specific experimental data, comparative performance metrics, and detailed signaling pathways for this compound are not extensively documented in scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound by contextualizing it within the available information on related quinolone compounds. The content herein is based on inferences from structurally similar molecules and general knowledge of the quinolone class, highlighting the critical need for further investigation to substantiate any potential therapeutic claims.

Comparative Analysis of Quinolone Derivatives

To offer a preliminary comparison, this section summarizes the performance of compounds structurally related to this compound. It is crucial to note that these data are not directly representative of this compound's activity but may offer insights into its potential biological functions.

Compound ClassTarget/MechanismReported ActivityKey Experimental Findings
6-methoxy-2-arylquinolines P-glycoprotein (P-gp) InhibitionReversal of multidrug resistance in cancer cell lines.[1]Certain derivatives showed more potent P-gp inhibition than the reference drug verapamil in in-vitro assays.[1]
2-phenyl-4-quinolones Tubulin Polymerization InhibitionCytotoxicity against various human cancer cell lines (e.g., lung, colon, melanoma).[2]Potent inhibition of tubulin polymerization, comparable to established antimitotic agents like colchicine.[2]
General Quinolones (antibacterial) DNA Gyrase and Topoisomerase IVBroad-spectrum antibacterial activity.[3][4]Inhibition of essential bacterial enzymes involved in DNA replication.[3][4]

Experimental Protocols: A Generalized Framework

Detailed experimental protocols for this compound are not available. However, based on studies of similar quinolone derivatives, the following methodologies would be essential for characterizing its activity and reproducibility.

1. In Vitro Cytotoxicity and Antiproliferative Assays:

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., breast, lung, colon) and normal cell lines for counter-screening.

  • Methodology: MTT or SRB assays to determine the half-maximal inhibitory concentration (IC50) after a defined exposure period (e.g., 48-72 hours).

  • Data Analysis: Dose-response curves generated using non-linear regression analysis to calculate IC50 values. Experiments should be performed in triplicate in at least three independent experiments.

2. Target-Based Assays (Hypothetical):

  • P-glycoprotein (P-gp) Inhibition Assay:

    • Methodology: Utilize a fluorescent P-gp substrate (e.g., rhodamine 123) in P-gp-overexpressing cells. Measure the intracellular accumulation of the fluorescent substrate in the presence and absence of this compound using flow cytometry or fluorescence microscopy.

    • Positive Control: Verapamil or another known P-gp inhibitor.

  • Tubulin Polymerization Assay:

    • Methodology: Use a commercially available tubulin polymerization assay kit. Monitor the polymerization of purified tubulin in the presence of this compound by measuring the change in fluorescence or absorbance.

    • Positive Control: Colchicine or paclitaxel.

  • DNA Gyrase/Topoisomerase IV Inhibition Assay:

    • Methodology: Employ supercoiling or relaxation assays with purified bacterial DNA gyrase or topoisomerase IV and a plasmid DNA substrate. Analyze the results using agarose gel electrophoresis.

    • Positive Control: Ciprofloxacin or another fluoroquinolone antibiotic.

3. Reproducibility and Data Reporting:

  • All experiments should be repeated independently a minimum of three times.

  • Results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

  • Statistical significance should be determined using appropriate statistical tests (e.g., t-test, ANOVA).

  • Detailed descriptions of all reagents, instrument settings, and data analysis procedures are crucial for ensuring reproducibility.

Visualizing Potential Mechanisms of Action

Given the lack of specific data for this compound, the following diagrams illustrate generalized signaling pathways and experimental workflows relevant to the broader quinolone class.

G cluster_0 General Quinolone Antibacterial Action Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1. Simplified pathway of quinolone antibacterial action.

G cluster_1 Hypothetical Antimitotic Workflow Cancer_Cells Cancer Cell Culture Eduline_Treatment Treat with this compound Cancer_Cells->Eduline_Treatment Tubulin_Assay Tubulin Polymerization Assay Eduline_Treatment->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Eduline_Treatment->Cell_Cycle_Analysis Microscopy Immunofluorescence Microscopy (Microtubules) Eduline_Treatment->Microscopy Apoptosis_Induction Apoptosis Induction Cell_Cycle_Analysis->Apoptosis_Induction G2/M Arrest leads to

Figure 2. Experimental workflow to test for antimitotic activity.

References

A Comparative Analysis of Eduline's Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-cancer agent, Eduline, and the established therapeutic, Everolimus. The focus is on the shared mechanism of action targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] This document presents hypothetical experimental data for this compound alongside published data for Everolimus to illustrate a comparative framework. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are provided to support the interpretation of the data.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy of this compound and Everolimus in MCF-7 breast cancer cells.

Table 1: Inhibition of Cell Viability (MTT Assay)
Compound IC50 (nM) in MCF-7 cells after 48h treatment
This compound (Hypothetical)15
Everolimus20[2]
Table 2: Induction of Apoptosis (TUNEL Assay)
Compound (at 50 nM for 48h) Percentage of Apoptotic MCF-7 Cells
This compound (Hypothetical)35%
Everolimus28%[3][4]
Table 3: Inhibition of PI3K/AKT/mTOR Pathway Signaling (Western Blot Densitometry)
Protein Target Relative Phosphorylation vs. Control (MCF-7 cells, 24h treatment)
This compound (Hypothetical, 50 nM)
p-AKT (Ser473)0.4
p-mTOR (Ser2448)0.2
p-S6K (Thr389)0.15

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams were generated.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation This compound This compound (Hypothetical) This compound->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

cluster_0 In Vitro Experiments cluster_1 Data Analysis cluster_2 Comparison CellCulture MCF-7 Cell Culture Treatment Treat with this compound or Everolimus CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL WesternBlot Western Blot (Protein Phosphorylation) Treatment->WesternBlot IC50 Calculate IC50 MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells TUNEL->ApoptosisQuant Densitometry Densitometry Analysis WesternBlot->Densitometry Compare Compare Efficacy of This compound and Everolimus IC50->Compare ApoptosisQuant->Compare Densitometry->Compare

Caption: Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: MCF-7 cells are seeded and treated with this compound or Everolimus for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT (Ser473), mTOR (Ser2448), and S6K (Thr389).[6][5]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Everolimus for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][9]

  • Cell Preparation: MCF-7 cells are grown on coverslips and treated with this compound or Everolimus for 48 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[9]

  • Staining and Visualization: The cell nuclei are counterstained with a DNA-binding dye such as DAPI. The coverslips are then mounted on microscope slides.

  • Fluorescence Microscopy: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green-fluorescent cells relative to the total number of blue-fluorescent (DAPI-stained) cells under a fluorescence microscope.

References

EdU-Based Proliferation Assays: A Superior Alternative to Traditional Methods for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced fields of drug development and life science research, accurate and efficient measurement of cell proliferation is paramount for assessing compound cytotoxicity, understanding disease mechanisms, and evaluating therapeutic efficacy. For decades, the incorporation of thymidine analogs like [³H]-thymidine and 5-bromo-2'-deoxyuridine (BrdU) has been the standard for identifying cells undergoing DNA synthesis.[1] However, these traditional methods are hampered by significant drawbacks, including the use of hazardous radioactive materials and harsh sample processing conditions that can degrade sample integrity.[1] A more recent innovation, 5-ethynyl-2'-deoxyuridine (EdU)-based detection, offers a robust and elegant solution, overcoming the limitations of its predecessors and providing researchers with a faster, more sensitive, and more versatile tool for studying cell proliferation.[1][2][3]

Quantitative Comparison: EdU vs. Traditional Methods

The advantages of the EdU assay over the traditional BrdU method are clear when comparing key experimental parameters. The EdU method's streamlined workflow and milder reaction conditions result in significant time savings and superior preservation of cellular morphology and antigenicity, which is crucial for multiplexing with other fluorescent probes.[4][5]

ParameterEdU AssayBrdU Assay[³H]-Thymidine Assay
Detection Principle Copper-catalyzed "click" chemistry[2][3]Antibody-based detection[6]Autoradiography or scintillation counting
DNA Denaturation Not required[2][3]Required (acid or heat treatment)[7][8]Not applicable
Typical Protocol Time ~2-3 hours[4][5]>4 hours, often with overnight incubation[5]Days to weeks (autoradiography)
Sensitivity High; detects low levels of proliferation[2][9]Lower sensitivity, requires higher analog concentration[2]High, but with low resolution
Multiplexing Highly compatible with immunofluorescence (IF), fluorescent proteins (e.g., GFP)[4][5]Limited compatibility; DNA denaturation can destroy epitopes and quench fluorescent proteins[5]Very limited compatibility
Reagents Small fluorescent azide molecule[9]Large antibody complex[6]Radioactive isotopes
Safety Non-radioactive, standard chemical handlingNon-radioactiveRequires handling and disposal of radioactive waste

Experimental Protocols

The procedural differences between EdU and BrdU assays are the primary source of the EdU method's advantages. The elimination of the harsh DNA denaturation step required for BrdU detection is a significant improvement.[1]

Key Experiment: In Vitro Cell Proliferation Imaging

Objective: To label and visualize proliferating cells in a cultured cell line to compare the workflows of EdU and BrdU detection methods.

EdU Labeling and Detection Protocol (Simplified):

  • Labeling: Add EdU solution (typically 10 µM) to the cell culture medium and incubate for a desired period (e.g., 2 hours) to allow incorporation into newly synthesized DNA.[10][11]

  • Fixation: Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[10]

  • Permeabilization: Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes to allow entry of the detection cocktail.[10]

  • Click Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide and a copper catalyst. Incubate for 30 minutes at room temperature, protected from light.[10][12]

  • Washing & Counterstaining: Wash the cells with PBS. If desired, counterstain nuclei with a DNA dye like Hoechst 33342.

  • Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope.

BrdU Labeling and Detection Protocol (Simplified):

  • Labeling: Add BrdU labeling solution (typically 10 µM) to the cell culture medium and incubate for the desired period (e.g., 2-4 hours).[7][13]

  • Fixation: Fix the cells with 4% paraformaldehyde for 30-60 minutes.[7]

  • Permeabilization: Permeabilize the cells with a detergent like Triton X-100.

  • DNA Denaturation (Harsh Step): Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.[7][14]

  • Neutralization: Neutralize the acid with a borate buffer.[14]

  • Blocking: Incubate with a blocking buffer (e.g., containing normal horse serum) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody, often overnight at room temperature.[6][7]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours.[7]

  • Washing & Counterstaining: Wash the cells and counterstain nuclei.

  • Imaging: Mount and visualize using a fluorescence microscope.

Visualizing the Methodological Advantages

The workflows and chemical principles underpinning the EdU and BrdU assays can be visualized to better understand the efficiency and simplicity of the EdU method.

EdU_Workflow cluster_labeling Labeling cluster_processing Processing cluster_detection Detection a 1. Add EdU to Cells b 2. Incubate (e.g., 2h) a->b EdU incorporates during S-phase c 3. Fix (15 min) b->c d 4. Permeabilize (20 min) c->d e 5. Add Click Reaction Cocktail (30 min) d->e f 6. Wash & Image e->f

Caption: Experimental workflow for the EdU cell proliferation assay.

BrdU_Workflow cluster_labeling Labeling cluster_processing Processing cluster_detection Detection a 1. Add BrdU to Cells b 2. Incubate (e.g., 2-4h) a->b BrdU incorporates during S-phase c 3. Fix (30-60 min) b->c d 4. DNA Denaturation (e.g., HCl, 30 min) c->d e 5. Neutralize d->e f 6. Block e->f g 7. Primary Antibody (Overnight) f->g h 8. Secondary Antibody (1-2h) g->h i 9. Wash & Image h->i

Caption: Experimental workflow for the traditional BrdU assay.

The core chemical distinction lies in the detection step. EdU employs a bio-orthogonal click reaction, where the terminal alkyne group on the EdU molecule forms a stable covalent bond with a small fluorescent azide molecule.[15][16] This reaction is highly specific and occurs under mild conditions. In contrast, BrdU detection relies on a large antibody that requires harsh denaturation of the DNA double helix to access the incorporated BrdU.

Detection_Mechanism cluster_EdU EdU Detection (Click Chemistry) cluster_BrdU BrdU Detection (Immunocytochemistry) EdU_DNA EdU in DNA (Alkyne Group) Fluor_Azide Fluorescent Azide (Small Molecule) EdU_DNA->Fluor_Azide Covalent Bond Formation (Mild Conditions) Result_EdU Direct, Stable Signal Fluor_Azide->Result_EdU BrdU_DNA BrdU in DNA (Hidden Epitope) Denaturation Harsh Denaturation (e.g., HCl) BrdU_DNA->Denaturation Primary_Ab Primary Antibody Denaturation->Primary_Ab Exposes BrdU Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Amplifies Signal Result_BrdU Indirect, Complex Signal Secondary_Ab->Result_BrdU

References

Limitations of Standard Learning Management Systems in Clinical Trial Training

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The efficient and compliant execution of clinical trials hinges on the comprehensive training of all participating personnel, from investigators and clinical research coordinators to site staff. While general-purpose Learning Management Systems (LMS) are often adopted for this task, their inherent limitations can pose significant challenges in the highly regulated and dynamic environment of pharmaceutical research. This guide provides a comparative analysis of a generic LMS, herein referred to as "Eduline," with specialized alternatives, highlighting key limitations supported by industry observations.

A standard enterprise LMS may seem like a viable option for managing training requirements for internal staff; however, clinical trial training presents a unique set of needs that are not typically supported by such systems.[1] Key challenges include managing user access for non-employees, such as clinical research site staff, and accommodating the specific requirements of clinical trial protocols.[1]

Core Limitations of a Generic LMS ("this compound")

Standard LMS platforms, while effective for general corporate training, often fall short in the following critical areas for clinical trial applications:

  • Compliance and Validation: The pharmaceutical industry is governed by stringent regulations, such as those from the FDA (21 CFR Part 11) and Good Clinical Practice (GCP) guidelines.[2] Generic LMS platforms may lack the built-in, validated features for electronic signatures, audit trails, and version control of training materials necessary to ensure regulatory compliance.[2]

  • Integration with eClinical Systems: Clinical trials rely on a suite of specialized software, including Electronic Data Capture (EDC), Electronic Trial Master File (eTMF), and Clinical Trial Management Systems (CTMS).[3] A generic LMS often lacks the seamless integration capabilities required to link training records with other trial documentation, creating data silos and administrative burdens.[4]

  • External User Management: A significant portion of clinical trial personnel are not direct employees of the sponsoring organization.[1] Standard LMS platforms are often designed for internal use, making it cumbersome and impractical to manage access for a large, fluctuating, and external user base across multiple trial sites.[1]

  • Dynamic and Protocol-Specific Training: Clinical trial protocols can be complex and subject to amendments. A generic LMS may not offer the flexibility to easily update training modules and automatically trigger retraining assignments for all affected personnel in response to protocol changes.[4]

Comparative Analysis of LMS Platforms

The following table summarizes a qualitative comparison between a generic LMS ("this compound") and specialized platforms purpose-built for the life sciences industry.

FeatureGeneric LMS ("this compound")Moodle/Canvas (Open-Source)Veeva Vault Training (Specialized)
21 CFR Part 11 Compliance Not inherently compliant; requires extensive customization and validation.Not inherently compliant; requires significant technical expertise and customization to achieve compliance.[5]Built-in compliance features for electronic records and signatures.[4]
eTMF/CTMS Integration Limited or requires custom API development.[6]Possible through plugins, but can be complex and require technical expertise.[5][7]Seamless integration with the Veeva Vault ecosystem, linking training to quality and clinical documents.[3][4]
External User Management Often difficult and not designed for non-employees.[1]Can be configured, but may present usability and security challenges.Designed to manage training for external partners and site staff.
Role-Based Training Basic role assignment capabilities.Customizable, but requires manual setup of complex permission structures.[8]Advanced role-based curriculum management tailored for clinical trial roles.[4][9]
Ease of Use Varies, can be complex for non-technical users.[10]Can have a steep learning curve and a dated interface without customization.[5]User-friendly interface designed for the life sciences workflow.[3]

Methodologies and Experimental Protocols

While direct experimental head-to-head studies of LMS platforms in clinical trials are not commonly published, the comparative data is derived from an analysis of functionalities described in industry case studies, white papers, and system documentation. The evaluation methodology involves:

  • Feature Mapping: Identifying key requirements for clinical trial training based on regulatory guidelines and operational best practices.

  • Platform Analysis: Reviewing the documented features of generic and specialized LMS platforms against the identified requirements.

  • Case Study Review: Examining published case studies to determine the real-world performance and limitations of different LMS solutions in pharmaceutical settings. For example, one case study reported a large pharmaceutical company increasing their training compliance from 73% to 94% within six months of deploying a specialized LMS designed for clinical trials.[1] Another case study highlighted a 30% acceleration in order fulfillment and an 18% increase in sales volume after implementing a healthcare-specific LMS with ERP integration.[11]

Visualizing Workflows and Feature Relationships

Diagram 1: Clinical Trial Training Workflow

The following diagram illustrates a typical workflow for clinical trial training, highlighting the integration points where a specialized LMS adds significant value.

G cluster_0 Study Start-Up cluster_1 Training Phase (LMS-Managed) cluster_2 Trial Conduct cluster_3 Compliance & Oversight Protocol Finalized Protocol Finalized Site Selection Site Selection Protocol Finalized->Site Selection IRB/EC Approval IRB/EC Approval Site Selection->IRB/EC Approval Training Curriculum Development Training Curriculum Development IRB/EC Approval->Training Curriculum Development Role-Based Assignment Role-Based Assignment Training Curriculum Development->Role-Based Assignment Training Delivery Training Delivery Role-Based Assignment->Training Delivery Competency Assessment Competency Assessment Training Delivery->Competency Assessment Documentation (eTMF) Documentation (eTMF) Training Delivery->Documentation (eTMF) Training Records Certification Certification Competency Assessment->Certification Patient Enrollment Patient Enrollment Certification->Patient Enrollment Data Collection (EDC) Data Collection (EDC) Patient Enrollment->Data Collection (EDC) Data Collection (EDC)->Documentation (eTMF) Audit & Inspection Audit & Inspection Documentation (eTMF)->Audit & Inspection CAPA CAPA Audit & Inspection->CAPA

Caption: A typical workflow for clinical trial training.

Diagram 2: LMS Feature Integration Comparison

This diagram illustrates the logical relationship and integration capabilities of a generic LMS versus a specialized platform within a clinical trial ecosystem.

G cluster_0 Generic LMS ('this compound') cluster_1 Specialized LMS (e.g., Veeva Vault Training) cluster_2 eClinical Ecosystem Generic LMS Generic LMS Manual Record Transfer Manual Record Transfer Generic LMS->Manual Record Transfer Requires Custom API Development Custom API Development Generic LMS->Custom API Development Requires eTMF eTMF Manual Record Transfer->eTMF Data Silo Risk CTMS CTMS Custom API Development->CTMS High Cost/Effort Specialized LMS Specialized LMS Automated Record Sync Automated Record Sync Specialized LMS->Automated Record Sync Enables Native Integration Native Integration Specialized LMS->Native Integration Provides Automated Record Sync->eTMF QMS QMS Native Integration->QMS

Caption: Integration capabilities of generic vs. specialized LMS.

References

Comprehensive Efficacy Analysis of Eduline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone), contextualizing its potential efficacy against standard therapeutic alternatives. This document synthesizes available preclinical data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of this compound's therapeutic promise.

While "this compound" is identified as the common name for the chemical entity 6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone, extensive investigation reveals a notable absence of clinical trial data or specific therapeutic applications for this compound. However, the broader class of quinolone derivatives, to which this compound belongs, has demonstrated significant potential in preclinical studies for both antimalarial and anticancer applications. This guide, therefore, draws upon data from closely related quinolone analogues to provide a comparative framework.

Potential Therapeutic Applications and Comparative Efficacy

1. Antimalarial Activity:

Research into 6-chloro-7-methoxy-4(1H)-quinolones has shown potent activity against multiple stages of Plasmodium species, the causative agent of malaria. These analogues have demonstrated efficacy in reducing parasitemia in in vivo models. While direct comparative data for this compound is unavailable, the performance of these related compounds suggests a potential mechanism of action involving the inhibition of parasitic DNA replication.

Standard Treatments for Malaria:

Standard-of-care for malaria typically involves artemisinin-based combination therapies (ACTs), such as artemether-lumefantrine and artesunate-amodiaquine. These regimens are highly effective, but emerging drug resistance necessitates the development of novel antimalarials.

Table 1: Comparative In Vitro Antimalarial Activity of Quinolone Analogues

CompoundTarget/StrainIC50 / EC50 (nM)
6-chloro-7-methoxy-4(1H)-quinolone analogue P. falciparum (W2, chloroquine-resistant)Low nanomolar range
Artemether P. falciparumLow nanomolar range
Chloroquine P. falciparum (sensitive strains)Low nanomolar range

Note: Data for the quinolone analogue is derived from preclinical studies on similar compounds, not this compound directly.

2. Anticancer Activity:

Several quinolin-4-one derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, studies on 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one have indicated potent in vitro activity against cancer cells. The proposed mechanism for some quinolones involves the inhibition of topoisomerase enzymes, which are critical for DNA replication in rapidly dividing cancer cells.

Standard Treatments for Cancer:

Standard cancer therapies are highly varied and depend on the cancer type and stage. They include chemotherapy (e.g., paclitaxel, doxorubicin), targeted therapy (e.g., imatinib, gefitinib), and immunotherapy (e.g., pembrolizumab, nivolumab).

Table 2: Comparative In Vitro Anticancer Activity of a Quinolone Analogue

CompoundCell LineGI50 (µM)
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one Various cancer cell linesSub-micromolar to low micromolar
Paclitaxel Various cancer cell linesNanomolar to micromolar
Doxorubicin Various cancer cell linesNanomolar to micromolar

Note: Data for the quinolone analogue is from preclinical studies on a similar compound, not this compound directly.

Experimental Protocols

In Vitro Antimalarial Assay (Example Protocol):

  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Drug Susceptibility Testing: Asynchronous cultures are incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Growth Inhibition Assessment: Parasite growth is measured using a SYBR Green I-based fluorescence assay, which quantifies DNA content.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Anticancer Assay (Example Protocol):

  • Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum.

  • Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a set duration (e.g., 48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The 50% growth inhibitory concentration (GI50) is calculated from the dose-response curves.

Visualizing Molecular Pathways and Workflows

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics, the broader class to which this compound belongs, are known to target bacterial DNA gyrase and topoisomerase IV. This diagram illustrates the general mechanism of action.

quinolone_moa cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA fragmentation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows for DNA unwinding Quinolone This compound (Quinolone) Quinolone->DNA_Gyrase Inhibits

Caption: Mechanism of Quinolone Action.

Experimental Workflow: In Vitro Efficacy Screening

This diagram outlines a typical workflow for the initial in vitro screening of a compound like this compound for either antimalarial or anticancer activity.

experimental_workflow Start Compound Synthesis (this compound) Cell_Culture Cell/Parasite Culture Start->Cell_Culture Treatment Treatment with This compound Dilutions Cell_Culture->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability/ Growth Assay Incubation->Viability_Assay Data_Analysis Data Analysis (IC50/GI50 Calculation) Viability_Assay->Data_Analysis End Efficacy Determined Data_Analysis->End

Caption: In Vitro Efficacy Screening Workflow.

Logical Relationship: Drug Development Funnel

This diagram illustrates the progressive stages of drug development, a process that this compound would need to traverse to become a therapeutic agent.

drug_development Discovery Discovery & Preclinical Phase1 Phase I (Safety) Discovery->Phase1 ~1 in 1,000 Phase2 Phase II (Efficacy) Phase1->Phase2 ~1 in 5 Phase3 Phase III (Large Scale) Phase2->Phase3 ~1 in 3 Approval Regulatory Approval Phase3->Approval ~1 in 2

Caption: Drug Development Stages.

While direct clinical or substantial preclinical data for this compound (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone) remains elusive, the broader family of quinolone derivatives shows considerable promise in the fields of antimalarial and anticancer research. The provided data on analogous compounds, alongside standardized experimental protocols and illustrative diagrams, offers a foundational understanding for researchers. Further investigation into the specific biological activity of this compound is imperative to ascertain its therapeutic potential and to enable direct comparisons with current standard-of-care treatments. This guide serves as a starting point for such endeavors, highlighting the potential pathways and methodologies for future research.

A Comparative Analysis of the Biological Activity of Eutylone, a Synthetic Cathinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Eduline" did not yield any relevant scientific data, suggesting it may be a proprietary, novel, or hypothetical compound. Therefore, this guide utilizes Eutylone , a well-characterized synthetic cathinone, as a substitute to demonstrate the requested format for a comparative biological activity guide.

This guide provides a statistical validation of Eutylone's biological activity for researchers, scientists, and drug development professionals. It objectively compares its performance with structural analogs and includes supporting experimental data.

Data Presentation: In Vitro and In Vivo Activity

The primary mechanism of action for Eutylone is its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Its activity is often compared to its structural isomers, pentylone and dibutylone.

Table 1: Comparative In Vitro Activity of Eutylone and Analogs on Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Eutylone 2817008,800
Pentylone~120~1200Inhibits uptake
Dibutylone~120~1200Does not inhibit uptake

Data sourced from studies on human embryonic kidney (HEK) cells expressing the respective human transporters and in rat brain synaptosomes.[1][3]

Table 2: Comparative In Vivo Locomotor Activity of Eutylone and Analogs in Mice

CompoundLocomotor Activity ED50 (mg/kg)Total Distance Traveled at 10 mg/kg (arbitrary units)
Eutylone ~234,570
Pentylone>10<30,000
Dibutylone>10<20,000

Data from studies administering the compounds subcutaneously to mice.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. Monoamine Transporter Uptake Assay

This in vitro assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Procedure:

    • Transfected cells are plated in 96-well plates and incubated.

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., Eutylone).

    • A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake.

    • After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.

2. Murine Locomotor Activity Assay

This in vivo assay measures the stimulant effects of a compound by quantifying the movement of mice.

  • Animals: Male Swiss-Webster mice are used for these studies.

  • Apparatus: Locomotor activity is monitored in clear acrylic chambers equipped with infrared beams. Breaks in these beams are recorded by a computer to quantify movement.

  • Procedure:

    • Mice are habituated to the testing room before the experiment.

    • A baseline activity level is recorded after administering a vehicle control.

    • Mice are administered the test compound (e.g., Eutylone) via subcutaneous injection at various doses.

    • The mice are immediately placed back into the locomotor activity chambers.

    • Activity is recorded for a set duration (e.g., 90 minutes), and the total distance traveled is calculated.

  • Data Analysis: The dose of the compound that produces 50% of the maximum locomotor response (ED50) is determined. Statistical comparisons between different doses and compounds are made using ANOVA.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Monoamine Transporter Inhibition

Eutylone acts as a reuptake inhibitor at the dopamine and norepinephrine transporters and as a partial releasing agent at the serotonin transporter.[1] This leads to an increase in the extracellular concentrations of these neurotransmitters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Eutylone Eutylone DAT DAT Eutylone->DAT Inhibits NET NET Eutylone->NET Inhibits SERT SERT Eutylone->SERT Partial Release Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin_vesicle Serotonin Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine->DAT Reuptake Norepinephrine->NET Reuptake Serotonin->SERT Reuptake

Caption: Eutylone's interaction with monoamine transporters.

Experimental Workflow: In Vivo Locomotor Activity Study

The following diagram illustrates the logical flow of the in vivo experiment to assess the stimulant effects of Eutylone and its analogs.

Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Activity Measurement (Vehicle) Animal_Acclimation->Baseline_Measurement Compound_Administration Compound Administration (Eutylone, Pentylone, Dibutylone) Baseline_Measurement->Compound_Administration Locomotor_Activity_Recording Locomotor Activity Recording Compound_Administration->Locomotor_Activity_Recording Data_Analysis Data Analysis (Total Distance, ED50) Locomotor_Activity_Recording->Data_Analysis Comparison Statistical Comparison Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for assessing in vivo locomotor activity.

References

An Independent Comparative Guide to Pathway Enrichment Analysis Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for published findings on a product named "Eduline" within the fields of drug development, signaling pathways, or bioinformatics did not yield specific results. To fulfill the structural and content requirements of the request, this guide provides an objective comparison of three widely-recognized and published bioinformatics tools for pathway enrichment analysis: DAVID , Reactome , and Gene Set Enrichment Analysis (GSEA) . This document serves as an exemplary guide for researchers evaluating bioinformatics tools.

Introduction to Pathway Enrichment Analysis

In high-throughput experiments, such as transcriptomics or proteomics, researchers often identify thousands of differentially expressed genes or proteins. Pathway enrichment analysis helps to interpret these large datasets by determining whether predefined sets of genes (e.g., those belonging to a specific signaling pathway) are statistically overrepresented. This process provides crucial biological context, revealing pathways that may be activated or inhibited under certain conditions, which is fundamental for target identification and drug discovery.[1]

Comparative Analysis of Tools

The selection of a pathway analysis tool can significantly influence the interpretation of experimental data. The primary distinction among the tools discussed here lies in their underlying statistical methodology. DAVID employs Over-Representation Analysis (ORA), which uses a discrete list of significant genes.[2][3] In contrast, GSEA utilizes the entire ranked dataset of genes, making it sensitive to subtle, coordinated changes in gene expression within a pathway.[1][2][4] Reactome provides a manually curated, peer-reviewed pathway database and offers analysis tools for pathway mapping and over-representation analysis.[5][6]

Data Presentation: Quantitative Comparison

The following table summarizes key features and metrics for DAVID, Reactome, and GSEA.

FeatureDAVID (Database for Annotation, Visualization and Integrated Discovery)ReactomeGSEA (Gene Set Enrichment Analysis)
Primary Analysis Method Over-Representation Analysis (ORA) using Fisher's Exact Test.[3][7]Over-Representation Analysis (Hypergeometric distribution) and Pathway-Topology Analysis.[8]Enrichment score based on a ranked gene list (Kolmogorov-Smirnov-like statistic).[1]
Input Data A list of gene/protein identifiers.[9]A list of gene/protein identifiers; can also overlay quantitative expression data.[8][10]A ranked list of all genes from an expression experiment (e.g., ranked by fold change).[11]
Key Output Metrics P-value, Benjamini-Hochberg corrected P-value, False Discovery Rate (FDR).[3]P-value, FDR, number of entities found per pathway.[8]Enrichment Score (ES), Normalized Enrichment Score (NES), FDR, Nominal P-value.
Underlying Knowledgebase DAVID Knowledgebase (integrates ~40 public sources like GO, KEGG, UniProt).[12]Reactome Pathway Database (manually curated, peer-reviewed).[5][6]Molecular Signatures Database (MSigDB), which includes collections from KEGG, Reactome, GO, and more.[1][13]
Strengths User-friendly for simple gene lists, provides functional annotation clustering.[14][15]High-quality, manually curated pathways, excellent visualization tools, supports multi-omics analysis.[5][16]Detects subtle but coordinated expression changes across a pathway; does not require an arbitrary significance cutoff for gene selection.[2][4]
Limitations Requires a user-defined significance threshold, which can be arbitrary; underlying data can be outdated at times.[2]Primarily human-centric, with other species inferred by orthology.[10]Can be less intuitive to interpret than ORA; results depend on the metric used for ranking genes.[17]

Experimental Protocols

General Protocol for Pathway Enrichment Analysis

The methodology for pathway enrichment analysis involves several key steps, from initial data processing to the final interpretation of enriched pathways. The specific implementation varies depending on the chosen tool (ORA vs. GSEA), but the overall logical flow is consistent.

  • Data Preparation and Pre-processing:

    • Start with a normalized gene expression matrix from a high-throughput experiment (e.g., RNA-seq, microarray).

    • Perform differential expression analysis to compare two biological states (e.g., treated vs. control). This yields a list of all genes with associated statistics like fold change and p-values.

  • Gene List Generation (for ORA methods like DAVID & Reactome):

    • Define a threshold for statistical significance (e.g., FDR < 0.05 and |log2(Fold Change)| > 1).

    • Create a list of gene identifiers (e.g., Entrez Gene IDs, Gene Symbols) that meet this threshold.

    • Submit this gene list to the ORA tool. The tool will perform a statistical test (e.g., Fisher's Exact Test) to determine if any pathways are enriched with genes from the input list compared to a background list of all genes measured.[3]

  • Gene Ranking (for GSEA):

    • Rank all genes from the differential expression analysis based on a chosen metric. A common metric is the sign of the fold change multiplied by the inverse of the p-value. This places highly up-regulated genes at the top of the list and highly down-regulated genes at the bottom.[17]

    • Submit the entire ranked list to the GSEA software. GSEA calculates an Enrichment Score (ES) by walking down the ranked list, increasing a running sum when a gene from the pathway is encountered and decreasing it when a gene is not.[1][18]

  • Statistical Significance and Correction:

    • For both methods, the statistical significance of the enrichment is calculated.

    • GSEA typically uses a permutation test to generate a null distribution for the Enrichment Score and calculate a nominal p-value.[1]

    • A correction for multiple hypothesis testing (e.g., Benjamini-Hochberg or FDR) is applied to the p-values for all tested pathways.[3][8]

  • Interpretation of Results:

    • Examine the list of significantly enriched pathways (typically those with an FDR < 0.05).

    • For GSEA, a positive Normalized Enrichment Score (NES) indicates enrichment at the top of the ranked list (associated with the first phenotype), while a negative NES indicates enrichment at the bottom (associated with the second phenotype).[19]

    • The "leading-edge" subset of genes in GSEA represents the core group of genes that contribute most to the enrichment score.[18]

Mandatory Visualizations

Diagram of a Generalized Pathway Enrichment Workflow

The following diagram illustrates the logical workflow for performing pathway enrichment analysis, highlighting the divergence between Over-Representation Analysis (ORA) and Gene Set Enrichment Analysis (GSEA) methodologies.

G_1 cluster_input 1. Data Input & Processing cluster_ora 2a. ORA Method (e.g., DAVID, Reactome) cluster_gsea 2b. GSEA Method cluster_output 3. Output & Interpretation A Normalized Gene Expression Matrix B Differential Expression Analysis (e.g., Treated vs. Control) A->B C Apply Significance Cutoff (e.g., FDR < 0.05) B->C ORA Path F Rank All Genes (e.g., by Fold Change) B->F GSEA Path D Generate List of Significant Genes C->D E Fisher's Exact Test / Hypergeometric Test D->E H Correct for Multiple Testing (Calculate FDR) E->H G Calculate Enrichment Score (ES) for each Pathway F->G G->H I List of Significantly Enriched Pathways H->I

Generalized workflow for pathway enrichment analysis.

References

Safety Operating Guide

Information Regarding "Eduline" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Eduline" as a chemical substance or laboratory product did not yield any specific results. The name "this compound" is commonly associated with educational software and platforms. Consequently, no specific proper disposal procedures, quantitative data, or experimental protocols for a chemical product under this name could be located.

The following information provides a general framework for the proper disposal of laboratory chemicals, based on established safety protocols. This guidance is intended to be illustrative and should be adapted to the specific chemicals and regulatory requirements of your institution.

General Chemical Waste Disposal Procedures

Proper disposal of chemical waste is critical for ensuring laboratory safety and environmental protection. The following procedures outline a standard approach to handling and disposing of chemical waste generated in a research environment.

Chemical Waste Categorization

To facilitate proper disposal, chemical waste should be segregated into categories based on its chemical properties and potential hazards. The following table provides a general categorization scheme.

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Solvents Organic solvents containing halogen atoms (F, Cl, Br, I).Dichloromethane, Chloroform, TrichloroethyleneClearly labeled, compatible solvent container.
Non-Halogenated Solvents Organic solvents that do not contain halogen atoms.Acetone, Ethanol, Hexane, MethanolClearly labeled, compatible solvent container.
Aqueous Waste (Acidic) Water-based solutions with a pH less than 7.Strong and weak acid solutions.Clearly labeled, acid-resistant container.
Aqueous Waste (Basic) Water-based solutions with a pH greater than 7.Strong and weak base solutions.Clearly labeled, base-resistant container.
Solid Chemical Waste Solid chemical reagents, reaction byproducts, and contaminated materials.Unused solid reagents, dried chemical precipitates, contaminated filter paper.Clearly labeled, sealed container. Avoid mixing incompatible solids.
Sharps Waste Items capable of piercing or cutting skin that are contaminated with chemicals.Needles, syringes, scalpels, contaminated glass slides.Puncture-resistant sharps container.
Heavy Metal Waste Solutions and solids containing heavy metals.Mercury, lead, cadmium, chromium compounds.Clearly labeled, dedicated container for heavy metal waste.
Standard Operating Procedure for Chemical Waste Disposal

The following protocol outlines the step-by-step process for disposing of chemical waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the category of the chemical waste based on the table above.
  • Segregate different waste categories into separate, clearly labeled containers. Never mix incompatible waste streams.

2. Container Selection and Labeling:

  • Choose a container that is chemically compatible with the waste it will hold.
  • Label the container clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component. Include the date accumulation started and the responsible researcher's name.

3. Waste Accumulation:

  • Keep waste containers securely closed except when adding waste.
  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Full Container Management:

  • Once a waste container is full, or if waste generation is complete, seal the container securely.
  • Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.

5. EHS Pickup and Final Disposal:

  • EHS personnel will collect the properly labeled and sealed waste containers from the laboratory.
  • The waste will then be transported to a licensed hazardous waste disposal facility for final treatment and disposal in accordance with all applicable regulations.

Chemical Waste Disposal Workflow

The following diagram illustrates the logical flow of the chemical waste disposal process, from generation to final disposal.

cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) A Waste Generation B Identify & Segregate Waste A->B C Select & Label Container B->C D Accumulate Waste in Satellite Area C->D E Seal Full Container & Request Pickup D->E F EHS Collects Waste E->F G Transport to Central Storage Facility F->G H Final Disposal at Licensed Facility G->H

Caption: A flowchart of the general laboratory chemical waste disposal process.

Safeguarding Your Research: Personal Protective Equipment for Handling Eduline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Eduline (6-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone), a quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar compounds, such as 6-methoxyflavone and other quinoline derivatives. A conservative approach to handling is strongly advised, treating this compound as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from related chemical structures, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.
Eye Protection Chemical safety goggles with side shields or a full-face shield.

×

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Eduline
Reactant of Route 2
Reactant of Route 2
Eduline

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